BPR1R024
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21F3N6O2 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)-3-pyridinyl]methyl]urea |
InChI |
InChI=1S/C24H21F3N6O2/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27/h3-12,14H,13H2,1-2H3,(H2,29,32,34) |
InChI Key |
ORYMWWSJZRCUSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
BPR1R024: A Technical Guide to its CSF1R Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of BPR1R024, a potent and orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to evaluate and potentially utilize this compound in preclinical and clinical research.
Quantitative Selectivity Profile
This compound demonstrates high potency and selectivity for CSF1R. Its inhibitory activity has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Kinase | IC50 (nM) | Fold Selectivity vs. CSF1R |
| CSF1R | 0.53 | 1 |
| Aurora A (AURA) | >10,000 | >18,868 |
| Aurora B (AURB) | 1,400 | 2,642 |
Table 1: In vitro inhibitory activity of this compound against CSF1R and off-target kinases.[1]
In addition to the kinases listed above, a broader screening of this compound against a panel of 403 kinases was performed using the KINOMEscan® platform. The detailed results of this comprehensive screen are available in the supplementary information of the primary publication by Lee et al. (2021) in the Journal of Medicinal Chemistry.[2][3]
Experimental Methodologies
The following sections detail the experimental protocols used to determine the selectivity profile and cellular activity of this compound.
In Vitro Kinase Inhibition Assay (Kinase-Glo®)
A luminescent kinase assay, Kinase-Glo®, was utilized to determine the IC50 values of this compound against CSF1R, AURA, and AURB. This assay quantifies the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Representative Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase (CSF1R, AURA, or AURB), the appropriate substrate, and ATP at a concentration relevant for the specific kinase.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further in the reaction buffer.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP solution to the wells of a 384-well plate containing the kinase and the diluted this compound or DMSO control. Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Broad Kinase Panel Screening (KINOMEscan®)
The KINOMEscan® platform, a competition binding assay, was employed to assess the selectivity of this compound against a large panel of kinases.
General Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are tagged with DNA, allowing for quantification via qPCR.
-
Assay Components: The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound (this compound).
-
Competition Assay: this compound is incubated with the kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from this compound.
-
Data Analysis: The results are typically reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.
M1 and M2 Macrophage Survival Assay
To assess the functional selectivity of this compound on different macrophage subtypes, a cell-based viability assay was performed on bone marrow-derived macrophages (BMDMs) polarized to either the M1 (anti-tumor) or M2 (pro-tumor) phenotype.
Protocol for BMDM Polarization and Viability Assay:
-
BMDM Isolation: Isolate bone marrow cells from the femurs and tibias of mice.
-
M-CSF Differentiation: Differentiate the bone marrow cells into macrophages by culturing them in the presence of macrophage colony-stimulating factor (M-CSF).
-
M1 and M2 Polarization:
-
M2 Polarization: Continue to culture the macrophages in the presence of M-CSF to maintain the M2-like phenotype.
-
M1 Polarization: Treat the macrophages with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory M1 phenotype.
-
-
This compound Treatment: Treat the polarized M1 and M2 macrophages with increasing concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Determine cell viability using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[4][5][6][7]
-
Data Analysis: Plot the percentage of viable cells against the this compound concentration to determine its differential effect on M1 and M2 macrophage survival.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Workflow for Macrophage Polarization and Viability Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
BPR1R024: A Technical Guide to a Potent and Selective CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1R024 is a potent and selective, orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator in the differentiation and function of macrophages.[1][2] Developed through property-driven optimization of a multi-targeting kinase inhibitor, this compound demonstrates significant potential in immuno-oncology by modulating the tumor microenvironment.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is a synthetic organic small molecule. Its chemical and physical properties are summarized in the tables below.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | N-(4-((7-amino-4-(3-(trifluoromethyl)phenoxy)quinazolin-6-yl)amino)phenyl)acetamide | IUPHAR/BPS Guide to PHARMACOLOGY |
| Synonyms | BPR1R-024, compound 12 | [4] |
| CAS Number | 2503015-75-4 | [1] |
| Molecular Formula | C24H21F3N6O2 | MedKoo Biosciences |
| Molecular Weight | 482.47 g/mol | MedKoo Biosciences |
This compound Mesylate Salt:
| Property | Value | Source |
| CAS Number | 2763365-40-6 | [5] |
| Molecular Formula | C25H25F3N6O5S | [5] |
| Molecular Weight | 578.56 g/mol | [5] |
Physicochemical Properties
| Property | Value | Source |
| Solubility | DMSO: 10 mg/mL (20.73 mM) | MedchemExpress.com |
| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months | DC Chemicals |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of CSF1R kinase activity with an IC50 value of 0.53 nM.[1][2] It exhibits significant selectivity for CSF1R over other kinases, such as Aurora A (AURA) and Aurora B (AURB), with IC50 values greater than 10 µM and 1.40 µM, respectively.[1]
CSF1R Signaling Pathway and Inhibition by this compound
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase. Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[6][7] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for the proliferation, survival, and differentiation of myeloid cells, particularly macrophages.[8]
This compound acts as a competitive inhibitor at the ATP-binding site of the CSF1R kinase domain, preventing the phosphorylation cascade and subsequent downstream signaling. This inhibition leads to a dose-dependent suppression of the CSF1R signal.[1]
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
In Vitro and In Vivo Activity
-
In Vitro: this compound significantly suppresses the CSF1R signal in a dose-dependent manner in cell lines such as RAW264.7 and THP-1.[1] It has been shown to inhibit CSF1/CSF1R signaling-mediated production of TNF-α and specifically inhibits the survival of protumor M2-like macrophages with minimal effect on antitumor M1-like macrophages.[1]
-
In Vivo: Oral administration of this compound mesylate has demonstrated antitumor and immunomodulatory activity in a murine colon tumor model.[2] It was observed to delay tumor growth and reverse the immunosuppressive tumor microenvironment by increasing the M1/M2 macrophage ratio.[2]
Pharmacokinetics
This compound is orally active. Pharmacokinetic studies in preclinical models have provided the following data:
| Parameter | Value | Species | Route | Source |
| Oral Bioavailability (F) | 35% | Mouse | Oral | [1] |
| Dose-Normalized AUC (IV) | 3635 ng/mLh | Mouse | IV | [1] |
| Dose-Normalized AUC (PO) | 362 ng/mLh | Mouse | Oral | [1] |
Note: Detailed information on Cmax, Tmax, and half-life is not publicly available.
Experimental Protocols
The following are generalized protocols based on the discovery and characterization of this compound as described in the primary literature. For detailed, specific methodologies, it is essential to consult the supplementary information of Lee KH, et al. J Med Chem. 2021 Oct 14;64(19):14477-14497.
In Vitro Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against CSF1R and other kinases.
-
Materials: Recombinant human CSF1R, AURA, AURB kinases; ATP; appropriate kinase buffer; this compound; and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit CSF1-induced CSF1R phosphorylation in cells.
-
Materials: A CSF1R-expressing cell line (e.g., THP-1); cell culture medium; recombinant human CSF-1; this compound; lysis buffer; antibodies against total and phosphorylated CSF1R; and Western blot reagents.
-
Procedure:
-
Seed cells in a multi-well plate and starve overnight in a serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with CSF-1 for a short period (e.g., 15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis using antibodies specific for phospho-CSF1R and total CSF1R.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
In Vivo Murine Colon Tumor Model
-
Objective: To evaluate the antitumor efficacy of orally administered this compound.
-
Materials: C57BL/6 mice; MC38 murine colon cancer cells; this compound mesylate formulated for oral gavage; and calipers for tumor measurement.
-
Procedure:
-
Subcutaneously implant MC38 cells into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups.
-
Administer this compound mesylate orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for macrophage markers).
-
Logical and Experimental Workflows
Kinase Inhibitor Discovery and Characterization Workflow
The development of a selective kinase inhibitor like this compound typically follows a structured workflow from initial screening to preclinical evaluation.
Caption: A generalized workflow for kinase inhibitor drug discovery.
Conclusion
This compound is a valuable research tool for investigating the role of CSF1R in various physiological and pathological processes, particularly in the context of cancer immunology. Its high potency, selectivity, and oral bioavailability make it a promising candidate for further preclinical and potentially clinical development. This guide provides a foundational understanding of this compound for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound mesylate|2763365-40-6|COA [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
BPR1R024: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of BPR1R024, a potent and selective orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). This compound has demonstrated significant antitumor and immunomodulatory activity in preclinical models, positioning it as a promising candidate for cancer immunotherapy.
Introduction: Targeting CSF1R in Immuno-Oncology
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. Tumor-associated macrophages (TAMs) are a key component of the TME and predominantly exhibit an M2-like phenotype, which promotes tumor growth, angiogenesis, and immunosuppression. CSF1R and its ligands are crucial for the differentiation, proliferation, and survival of macrophages. Therefore, inhibiting the CSF1R signaling pathway has emerged as a promising strategy to modulate TAMs, shifting them towards an antitumor M1-like phenotype and enhancing anti-tumor immunity.[1][2]
This compound was developed through the optimization of a previously identified multi-targeting kinase inhibitor, BPR1K871.[1] The goal was to enhance selectivity for CSF1R, improve oral bioavailability, and thereby create a more effective immunomodulatory agent for cancer treatment.[1]
Discovery and Optimization of this compound
The development of this compound began with the multi-targeting kinase inhibitor BPR1K871, which, despite its potency against CSF1R, also inhibited Aurora A and B kinases and had poor oral bioavailability.[1] A structure-based drug design and property-driven optimization approach was employed to improve the compound's profile.
Molecular docking studies revealed that a unique 7-aminoquinazoline scaffold could form an additional nonclassical hydrogen bond with the hinge region of CSF1R, enhancing potency.[1][3] To improve selectivity and reduce off-target effects on Aurora kinases, a chain extension strategy was utilized to exploit differences in the back pockets of the kinase binding sites.[1][3] This led to the identification of this compound, a lead compound with potent CSF1R inhibitory activity and significantly reduced activity against Aurora kinases.[1][3]
Mechanism of Action
This compound is a selective inhibitor of CSF1R.[4] By binding to the ATP-binding pocket of the CSF1R kinase domain, it blocks the downstream signaling cascade that is essential for the survival and differentiation of M2-like macrophages. This leads to a reduction in the number of immunosuppressive M2-like TAMs within the tumor microenvironment.[1] Preclinical studies have shown that treatment with this compound leads to an increased ratio of anti-tumor M1-like macrophages to pro-tumor M2-like macrophages.[1][2]
Signaling Pathway
Caption: this compound inhibits CSF1R autophosphorylation, blocking downstream signaling required for M2 macrophage survival.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | CSF1R IC₅₀ (nM) | AURA IC₅₀ (µM) | AURB IC₅₀ (µM) |
| This compound | 0.53 | >10 | 1.40 |
Data from in-house Kinase-Glo assays.[4]
Table 2: Macrophage Specificity
| Macrophage Type | IC₅₀ (nM) |
| M(CSF1) Macrophages (M2-like) | 24 |
| M(CSF2) Macrophages (M1-like) | Minimally affected |
Data from murine bone marrow-derived macrophage (BMDM) assays.[5]
Table 3: Pharmacokinetic Properties in Rats
| Compound | Route | Dose (mg/kg) | AUC₀₋t (ng*h/mL) | Oral Bioavailability (F%) |
| This compound | IV | 2 | 3635 (dose-normalized) | 35 |
| PO | 10 | 362 (dose-normalized) |
AUC: Area Under the Curve[4]
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the evaluation of this compound, based on the available literature. These are not exhaustive, step-by-step protocols but provide an overview of the experimental setup.
In-house Kinase-Glo Assay
The inhibitory activity of this compound against CSF1R, AURA, and AURB was determined using the Kinase-Glo luminescent kinase assay platform. This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, as more ATP is consumed. The assay is performed in a multiwell plate format. The kinase, substrate, ATP, and the test compound (this compound) are incubated together. The Kinase-Glo reagent is then added, which contains luciferase and its substrate, to generate a luminescent signal that is proportional to the amount of ATP present. IC₅₀ values are calculated from dose-response curves.[5]
Murine Bone Marrow-Derived Macrophage (BMDM) Assay
To assess the specificity of this compound for different macrophage subtypes, bone marrow cells are isolated from mice and cultured in the presence of either CSF1 (to generate M2-like macrophages) or CSF2 (GM-CSF, to generate M1-like macrophages). These polarized macrophages are then treated with varying concentrations of this compound. Cell viability is measured using a suitable assay, such as the WST-8 assay, to determine the IC₅₀ of this compound for each macrophage subtype.[5]
In Vivo Murine Colon Tumor Model
The antitumor efficacy of this compound was evaluated in a syngeneic MC38 murine colon tumor model. C57BL/6 mice are subcutaneously inoculated with MC38 tumor cells. Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound mesylate is administered orally, typically twice a day. Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and can be analyzed by immunohistochemistry or flow cytometry to assess changes in the tumor microenvironment, such as the ratio of M1 to M2 macrophages.[1][2]
Experimental Workflow
Caption: Workflow for the preclinical assessment of this compound, from in vitro screening to in vivo efficacy.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The development appears to be in the preclinical stage.[5] Further studies are underway to fully characterize its preclinical potential.[5]
Conclusion
This compound is a potent, selective, and orally bioavailable CSF1R inhibitor that has demonstrated promising antitumor and immunomodulatory effects in preclinical models. Its ability to specifically target M2-like macrophages and reshape the tumor microenvironment makes it an attractive candidate for further development in the field of immuno-oncology. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
BPR1R024: A Targeted Approach to Reprogramming Tumor-Associated Macrophages in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in tumor progression, immunosuppression, and resistance to therapy. The colony-stimulating factor 1 receptor (CSF1R), a key regulator of macrophage differentiation and survival, has emerged as a promising therapeutic target. This whitepaper provides a comprehensive technical overview of BPR1R024, a potent and selective orally active CSF1R inhibitor. We delve into its mechanism of action, present key preclinical data, and provide detailed experimental methodologies to facilitate further research and development in the field of immuno-oncology.
Introduction
The intricate interplay between cancer cells and the surrounding TME is a hallmark of malignancy. TAMs, often polarized towards an immunosuppressive M2-like phenotype, are abundant in many solid tumors and are associated with poor prognosis.[1][2] These M2-like TAMs contribute to tumor growth by promoting angiogenesis, tissue remodeling, and suppressing the anti-tumor activity of cytotoxic T lymphocytes. The CSF1/CSF1R signaling axis is instrumental in the recruitment, differentiation, and survival of TAMs, making it a compelling target for cancer immunotherapy.[1][3]
This compound is a novel, orally bioavailable small molecule inhibitor of CSF1R.[2][4][5] It was developed through property-driven optimization of a clinical multi-targeting kinase inhibitor, BPR1K871.[4][6] this compound exhibits high potency and selectivity for CSF1R, leading to the targeted depletion of M2-like TAMs and a shift towards a more pro-inflammatory, anti-tumoral M1-like phenotype within the TME.[2][4][5]
Mechanism of Action
This compound exerts its anti-tumor effects by potently and selectively inhibiting the tyrosine kinase activity of CSF1R.[4][5][7] The binding of CSF1 to CSF1R triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes the survival, proliferation, and differentiation of macrophages.
By blocking this initial step, this compound effectively abrogates the pro-tumoral functions of M2-like TAMs. This leads to a reduction in the number of these immunosuppressive cells within the tumor, thereby alleviating the suppression of anti-tumor T cell responses.[2][4][5] Furthermore, the inhibition of CSF1R signaling can repolarize the remaining TAMs towards an M1-like phenotype, which is characterized by the production of pro-inflammatory cytokines and the ability to present antigens to T cells, further enhancing the anti-tumor immune response.[2][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
The Selective CSF1R Inhibitor BPR1R024 Impedes M2 Macrophage Polarization: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
BPR1R024 is a potent and orally active small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the signaling pathway that governs the differentiation, proliferation, and survival of macrophages.[1][2][3] Emerging research has highlighted the selective action of this compound against the pro-tumoral M2 macrophage phenotype, presenting a promising avenue for cancer immunotherapy. This technical guide provides an in-depth analysis of the effects of this compound on M2 macrophage polarization, detailing the underlying mechanism, summarizing key quantitative data, and outlining the experimental protocols for its investigation.
Core Mechanism of Action
This compound exerts its effects by targeting the CSF1R, a receptor tyrosine kinase. The survival and polarization of M2-like macrophages are highly dependent on the signaling cascade initiated by the binding of its ligand, CSF-1.[2][4] In contrast, the pro-inflammatory M1-like macrophages are largely independent of this pathway for their survival and function.[2][4] By selectively inhibiting CSF1R, this compound effectively curtails the survival of M2 macrophages, thereby shifting the M1/M2 macrophage ratio within the tumor microenvironment in favor of an anti-tumor response.[1][2][3]
dot
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency and selectivity for CSF1R and M2-like macrophages.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 for CSF1R | 0.53 nM | Enzyme activity assay | [1][2][3] |
| IC50 for M2-like Macrophage Growth (CSF-1 induced) | 31 nM | Murine Bone Marrow-Derived Macrophages (BMDMs) | [4] |
| IC50 for M1-like Macrophage Growth (CSF-2 induced) | 5.4 µM | Murine Bone Marrow-Derived Macrophages (BMDMs) | [4] |
Experimental Protocols
This section details the key experimental procedures for investigating the effect of this compound on macrophage polarization.
Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the generation of primary macrophages from murine bone marrow.
dot
References
- 1. Isolation, Culture, and Polarization of Murine Bone Marrow-Derived and Peritoneal Macrophages | Musculoskeletal Key [musculoskeletalkey.com]
- 2. Isolation, Culture, and Polarization of Murine Bone Marrow-Derived and Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
BPR1R024 IC50 value against CSF1R
An In-Depth Technical Guide on the Inhibitory Activity of BPR1R024 against CSF1R
This technical guide provides a comprehensive overview of the inhibitory potency of this compound against the Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in immuno-oncology. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and workflows.
This compound is a potent and selective inhibitor of CSF1R.[1][2][3] Its inhibitory activity, as measured by its half-maximal inhibitory concentration (IC50), demonstrates high affinity for its primary target. For comparative purposes, its activity against other kinases, such as Aurora A (AURA) and Aurora B (AURB), is also presented to highlight its selectivity profile.[1][2]
| Compound | Target Kinase | IC50 Value |
| This compound | CSF1R | 0.53 nM[1][2][3][4] |
| This compound | AURA | >10 µM[1] |
| This compound | AURB | 1.40 µM[1] |
CSF1R Signaling Pathway
Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[5][6] Its activation is initiated by the binding of its ligands, CSF-1 or IL-34.[5][6][7] This binding event triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream pathways, including the PI3K/AKT and MEK/ERK cascades, which are critical for mediating the cellular effects of CSF1R activation.[5][7]
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
The IC50 value of this compound against CSF1R was determined using an in-house Kinase-Glo assay.[2] This method quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and vice versa.
Materials:
-
Recombinant GST-CSF1R kinase domain
-
Kinase substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer
-
This compound (test inhibitor) dissolved in DMSO
-
Kinase-Glo® Reagent
-
96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer from a concentrated stock. Prepare the Master Mix containing the assay buffer, ATP, and the kinase substrate.
-
Inhibitor Dilution: Create a serial dilution of this compound at concentrations 10-fold higher than the desired final concentrations. The dilutions are typically performed in a buffer containing a constant percentage of DMSO to avoid solvent effects.
-
Assay Plate Setup:
-
Add the diluted test inhibitor (this compound) to the designated wells of a 96-well plate.
-
Include "Positive Control" wells (kinase, no inhibitor) and "Negative Control" wells (no kinase, no inhibitor) to establish the baseline for 0% and 100% inhibition, respectively.
-
-
Kinase Reaction:
-
Add the prepared Master Mix to all wells.
-
Initiate the kinase reaction by adding the diluted recombinant CSF1R enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Incubate the plate at 30°C for a specified period (e.g., 45 minutes) to allow the enzymatic reaction to proceed.
-
-
Signal Detection:
-
After incubation, add the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal generation. The reagent depletes the remaining ATP to produce light.
-
Incubate the plate at room temperature for a short period (e.g., 10-45 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by setting the average signal from the "Negative Control" wells as 100% inhibition and the average signal from the "Positive Control" wells as 0% inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of CSF1R kinase activity.
-
IC50 Determination Workflow
The workflow for determining the IC50 value is a systematic process that ensures reproducibility and accuracy. It begins with the preparation of reagents and culminates in data analysis to derive the final potency value.
Caption: Standard experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mesylate|2763365-40-6|COA [dcchemicals.com]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
BPR1R024 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase assay methodologies used to characterize the potent and selective CSF1R inhibitor, BPR1R024. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in understanding and potentially replicating key experiments for drug development and discovery.
Data Presentation: Kinase Inhibitory Potency of this compound
The inhibitory activity of this compound against key kinase targets was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. These values highlight the high potency and selectivity of this compound for its primary target, CSF1R.
| Kinase Target | This compound IC50 (nM) |
| CSF1R | 0.53 |
| AURA | >10,000 |
| AURB | 1,400 |
Experimental Protocols
Detailed methodologies for the key in vitro kinase assays used in the evaluation of this compound are provided below. These protocols are based on established assay platforms and specific details reported in the primary literature.
CSF1R In Vitro Kinase Assay (Kinase-Glo® Platform)
This protocol outlines the determination of this compound's inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R) using a luminescent-based assay that quantifies ATP consumption.
Materials:
-
Recombinant GST-tagged CSF1R protein (400 ng)
-
This compound (and control compounds, e.g., pexidartinib)
-
Kinase Reaction Buffer Components:
-
25 mM Tris–HCl, pH 7.4
-
4 mM MnCl2
-
10 mM MgCl2
-
0.01% Bovine Serum Albumin (BSA)
-
0.5 mM Na3VO4
-
0.02% Triton X-100
-
2 mM DTT
-
-
ATP (8 μM final concentration)
-
Poly(Glu,Tyr) 4:1 peptide substrate (6 μM final concentration)
-
Kinase-Glo® Plus Reagent (Promega)
-
96-well or 384-well white microplates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 100 μM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer components, recombinant GST-CSF1R protein, and the poly(Glu,Tyr) peptide substrate.
-
Assay Plate Setup:
-
Add the desired volume of the kinase reaction mixture to each well of the microplate.
-
Add a small volume (e.g., 1 μL) of the serially diluted this compound or control compounds to the respective wells. For control wells, add DMSO only (vehicle control).
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well to a final concentration of 8 μM.
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for a predetermined time (e.g., 60 minutes).
-
Luminescence Detection:
-
Allow the Kinase-Glo® Plus Reagent to equilibrate to room temperature.
-
Add a volume of the Kinase-Glo® Plus Reagent equal to the volume of the kinase reaction in each well.
-
Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a multilabel plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Aurora A (AURA) and Aurora B (AURB) In Vitro Kinase Assays (Kinase-Glo® Platform)
The protocol for assessing the inhibitory activity of this compound against AURA and AURB is similar to the CSF1R assay, with modifications to the specific kinase and substrate.
Materials:
-
Recombinant AURA or AURB kinase
-
Appropriate substrate for AURA/AURB (e.g., a specific peptide substrate)
-
This compound (and control compounds, e.g., VX-680)
-
Kinase Reaction Buffer (optimized for AURA/AURB)
-
ATP (at a concentration near the Km for each kinase)
-
Kinase-Glo® Reagent
-
96-well or 384-well white microplates
-
Multilabel plate reader
Procedure:
-
Follow the same general steps for compound preparation, reaction setup, incubation, and data acquisition as described for the CSF1R assay.
-
Use recombinant AURA or AURB in place of CSF1R.
-
Use a substrate specifically recognized by AURA or AURB.
-
Optimize the ATP concentration for each kinase, typically at or near its Km value.
-
Use an appropriate control inhibitor for Aurora kinases, such as VX-680.
-
Analyze the data as described for the CSF1R assay to determine the IC50 values for AURA and AURB.
HotSpot™ Kinase Assay (Radiometric)
This is a generic protocol for a radiometric kinase assay, a method used for validating kinase inhibition data. This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.
Materials:
-
Kinase of interest (e.g., CSF1R)
-
Specific peptide or protein substrate
-
This compound or other test compounds
-
Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
-
[γ-³³P]ATP
-
P81 phosphocellulose paper or filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microplate, combine the base reaction buffer, the kinase, the specific substrate, and any required cofactors.
-
Add the test compound (this compound) or DMSO (vehicle control).
-
Incubate at room temperature for approximately 20 minutes to allow the compound to bind to the kinase.
-
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction for a specified time (e.g., 2 hours) at room temperature.
-
Reaction Termination and Substrate Capture:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper or into the wells of a filter plate.
-
Wash the paper/plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Detection: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the in vitro analysis of this compound.
An In-depth Technical Guide to the Downstream Signaling Pathways of BPR1R024
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1R024 is a potent and selective, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF1R), a critical mediator of macrophage differentiation and survival.[1] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by experimental data and detailed protocols. By inhibiting CSF1R, this compound effectively modulates the tumor microenvironment, primarily by targeting tumor-associated macrophages (TAMs). This document will detail the mechanism of action of this compound, its impact on key signaling cascades, and its functional consequences in preclinical models, offering valuable insights for researchers and professionals in oncology and drug development.
Core Mechanism of Action: Inhibition of CSF1R Phosphorylation
This compound exerts its biological effects through the direct inhibition of CSF1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, initiating cascades that regulate cell survival, proliferation, differentiation, and migration.
This compound is a highly potent inhibitor of CSF1R with an IC50 of 0.53 nM.[1] It functions by competing with ATP for the kinase's binding site, thereby preventing the autophosphorylation of the receptor. This blockade of CSF1R activation is the primary event that triggers the downstream cellular effects of the compound.
Experimental Evidence: Inhibition of CSF1R Phosphorylation
The inhibitory effect of this compound on CSF1R activation has been demonstrated through Western blot analysis in various cell lines. Treatment of human monocytic THP-1 cells and murine macrophage RAW264.7 cells with this compound leads to a dose-dependent reduction in the phosphorylation of CSF1R at tyrosine residue 708 (Tyr708), a key autophosphorylation site.
| Cell Line | Treatment | Effect on p-CSF1R (Tyr708) |
| THP-1 (human monocytic leukemia) | This compound (1-10 nM) | Significant dose-dependent suppression |
| RAW264.7 (murine macrophage) | This compound (50-75 nM) | Significant dose-dependent suppression |
Downstream Signaling Pathways Modulated by this compound
The inhibition of CSF1R phosphorylation by this compound consequently disrupts major downstream signaling pathways that are crucial for the function of macrophages and other myeloid cells. Based on the established roles of CSF1R, the primary signaling cascades affected by this compound are the PI3K/Akt and Src family kinase pathways.
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of CSF1R, promoting cell survival, growth, and proliferation. Upon CSF1R activation, phosphorylated tyrosine residues serve as docking sites for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. This results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt.
By inhibiting the initial CSF1R phosphorylation, this compound is predicted to block the activation of the entire PI3K/Akt cascade. This leads to decreased cell survival signaling, which is particularly relevant for the survival of M2-like tumor-associated macrophages that are highly dependent on CSF1R signaling.
Src Family Kinases
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in mediating CSF1R-dependent cell migration, invasion, and cytoskeletal rearrangement. Following CSF1R autophosphorylation, SFKs can be activated and subsequently phosphorylate a variety of downstream substrates involved in cell motility.
Inhibition of CSF1R by this compound is expected to prevent the activation of SFKs, thereby impairing the migratory and invasive capabilities of macrophages. This effect is significant in the context of cancer, as it can reduce the infiltration of tumor-promoting macrophages into the tumor microenvironment.
References
Methodological & Application
Application Notes for BPR1R024: A Selective CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1R024 is a potent, orally active, and highly selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF1R).[1][2][3] Its mechanism of action revolves around the inhibition of the CSF1-CSF1R signaling pathway, which is a critical modulator for the production, differentiation, and function of macrophages.[2][4] In the tumor microenvironment (TME), CSF1R signaling is instrumental in the polarization of Tumor-Associated Macrophages (TAMs) towards an immunosuppressive M2 phenotype, which promotes tumor growth. This compound specifically inhibits the survival of these protumor M2-like macrophages with minimal impact on the antitumor M1-like macrophages.[1][2][3][5] This selective activity leads to a reprogramming of the TME, shifting the macrophage balance towards an M1 phenotype, thereby enhancing antitumor immunity.[2][3][6] These characteristics make this compound a valuable tool for immuno-oncology research and therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on enzymatic and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type |
| CSF1R | 0.53 nM | Enzymatic Assay[1][2][3] |
| Aurora A (AURA) | >10 µM | Enzymatic Assay[1] |
| Aurora B (AURB) | 1.40 µM | Enzymatic Assay[1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Effect | Concentration Range |
| RAW264.7 | Dose-dependent suppression of CSF1R signal | ~50-75 nM[1] |
| THP-1 | Dose-dependent suppression of CSF1R signal | ~1-10 nM[1] |
| General | Inhibition of CSF1/CSF1R signaling-mediated TNF-α production | 10 - 100 nM[1] |
| M2-like Macrophages | Specific inhibition of survival | 0 - 10 µM[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by blocking the CSF1R signaling cascade. The binding of the ligand CSF1 to its receptor CSF1R on macrophages activates downstream signaling pathways that promote the survival and differentiation of immunosuppressive M2 TAMs. This compound selectively inhibits this initial activation step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPR1R024 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of BPR1R024, a potent and selective inhibitor of Colony-Stimulating Factor-1 Receptor (CSF1R), in preclinical in vivo mouse models. This compound is an orally active compound that has demonstrated significant antitumor and immunomodulatory activity.[1][2][3]
Mechanism of Action
This compound selectively inhibits CSF1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages.[1][3][4] In the tumor microenvironment, tumor-associated macrophages (TAMs) often exhibit a pro-tumor M2-like phenotype, contributing to tumor growth, angiogenesis, and immunosuppression. By inhibiting the CSF1R signaling pathway, this compound can modulate the tumor microenvironment by depleting M2-like macrophages and promoting a shift towards an anti-tumor M1-like macrophage phenotype.[2][3][5] This reprogramming of the immune landscape can lead to enhanced anti-tumor immunity and delayed tumor growth.[2][3]
The signaling pathway affected by this compound is depicted below:
Caption: this compound inhibits the CSF1R signaling pathway.
Quantitative Data Summary
The following table summarizes the reported dosage and administration of this compound in a murine colon tumor model.
| Parameter | Value | Reference |
| Drug | This compound (mesylate salt) | [2] |
| Animal Model | C57BL/6 mice with MC38 murine colon tumor | [2] |
| Dosage | 100 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1][2] |
| Frequency | Twice a day (BID) | [1][2] |
| Schedule | Five days on, two days off for two weeks | [2] |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines the methodology for evaluating the antitumor efficacy of this compound in a murine colon adenocarcinoma (MC38) syngeneic model.
1. Animal Model and Tumor Implantation:
- Use six-week-old male C57BL/6 mice.[2]
- Inject 1 x 106 MC38 tumor cells subcutaneously into the flank of each mouse.
- Allow tumors to establish and reach a palpable size before initiating treatment.
2. This compound Formulation and Administration:
- Prepare a formulation of this compound mesylate suitable for oral gavage. The vehicle used should be appropriate for the compound's solubility and safe for animal administration (e.g., 0.5% methylcellulose).
- Administer this compound orally at a dose of 100 mg/kg.[1][2]
- The treatment should be given twice daily.[1][2]
3. Treatment Schedule:
- Follow a schedule of five consecutive days of treatment followed by a two-day break.[2]
- Continue this cycle for a total of two weeks.[2]
4. Monitoring and Efficacy Assessment:
- Monitor the health and body weight of the mice regularly.
- Measure tumor volume using calipers at specified intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- At the end of the study (e.g., day 15, after the last treatment), euthanize the mice and harvest the tumors.[2]
5. Pharmacodynamic and Immunomodulatory Analysis:
- Tumor tissues can be processed for further analysis to evaluate the effects of this compound on the tumor microenvironment.
- Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain tumor sections for macrophage markers (e.g., F4/80, CD68) and markers for M1 (e.g., iNOS) and M2 (e.g., CD206, Arginase-1) phenotypes to assess the change in the M1/M2 macrophage ratio.[2]
- Flow Cytometry: Prepare single-cell suspensions from tumors to quantify different immune cell populations, including macrophages (CD45+, CD11b+, F4/80+), and further characterize their polarization state.
The general workflow for an in vivo efficacy study is illustrated below:
Caption: General workflow for an in vivo efficacy study.
Disclaimer: The provided protocols are for research purposes only and are based on published studies. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all applicable institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: BPR1R024 Oral Administration in a Murine Colon Tumor Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the oral administration of BPR1R024, a selective and orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), in a murine colon tumor model. The information is based on preclinical studies demonstrating its antitumor and immunomodulatory activities.
Introduction
This compound is a potent inhibitor of CSF1R with an IC50 of 0.53 nM.[1][2][3] It has shown significant efficacy in delaying tumor growth in murine colon tumor models through the modulation of the tumor microenvironment.[1][2][4] Specifically, this compound targets tumor-associated macrophages (TAMs), promoting a shift from a protumor M2 phenotype to an antitumor M1 phenotype.[1][2] This modulation of the immune landscape enhances the antitumor immune response. These notes are intended to guide researchers in replicating and building upon these preclinical findings.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CSF1R | 0.53 |
| AURA | >10,000 |
| AURB | 1,400 |
Data sourced from MedchemExpress and a 2021 article in the Journal of Medicinal Chemistry.[3]
Table 2: In Vivo Efficacy of Orally Administered this compound in MC38 Murine Colon Tumor Model
| Treatment Group | Dosage | Tumor Growth Outcome | Key Immunomodulatory Effect |
| This compound | 100 mg/kg, twice daily (oral)[3] | Delayed tumor growth[1][2] | Increased M1/M2 macrophage ratio[1][2] |
| Vehicle Control | Not specified | Progressive tumor growth | Predominantly M2 macrophage phenotype |
Signaling Pathway
The therapeutic effect of this compound is primarily mediated through the inhibition of the CSF1/CSF1R signaling pathway, which is crucial for the survival and differentiation of M2-phenotype tumor-associated macrophages (M2 TAMs).[5] By blocking this pathway, this compound depletes the M2 TAM population, thereby reprogramming the tumor microenvironment to be more conducive to an antitumor immune response.[2][5]
Caption: this compound inhibits the CSF1/CSF1R signaling pathway in M2 macrophages.
Experimental Protocols
1. Murine Colon Tumor Model (MC38 Syngeneic Model)
This protocol outlines the establishment of a murine colon tumor model using MC38 cells, a commonly used cell line in colorectal cancer research.
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Animal Strain: C57BL/6 mice are typically used for the MC38 syngeneic model.
-
Cell Culture:
-
Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Grow cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS or serum-free media at a concentration of 5 x 10^6 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize mice using an appropriate method (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.
-
Monitor mice for tumor growth. Tumors should be palpable within 7-10 days.
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm^3).
-
2. This compound Formulation and Oral Administration
This protocol describes the preparation and administration of this compound for in vivo studies.
-
Formulation:
-
Prepare a vehicle solution appropriate for oral gavage (e.g., 0.5% methylcellulose in sterile water).
-
Prepare the mesylate salt of this compound.
-
Suspend the this compound mesylate in the vehicle solution to achieve the desired concentration for a dosage of 100 mg/kg.
-
-
Oral Administration:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage.
-
The dosing schedule reported for efficacy is twice daily.[3]
-
Continue treatment for the duration of the study, monitoring tumor growth and animal well-being.
-
3. Assessment of Immunomodulatory Activity
This protocol provides a general workflow for analyzing the immune cell populations within the tumor microenvironment.
-
Tumor Harvesting:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Process a portion of the tumor for single-cell suspension.
-
-
Flow Cytometry:
-
Prepare a single-cell suspension from the tumor tissue.
-
Stain the cells with fluorescently labeled antibodies specific for immune cell markers (e.g., F4/80 for macrophages, CD11c for dendritic cells, CD206 for M2 macrophages, and iNOS for M1 macrophages).
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the proportions of different immune cell populations, particularly the M1/M2 macrophage ratio.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.
Caption: Workflow for in vivo evaluation of this compound in a murine colon tumor model.
References
- 1. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 5. Silence of a dependence receptor CSF1R in colorectal cancer cells activates tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
BPR1R024 solubility and preparation for experiments
These application notes provide detailed information and protocols for the use of BPR1R024, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), for researchers, scientists, and drug development professionals.
Introduction
This compound is an orally active and selective inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1] By targeting CSF1R, this compound effectively suppresses the protumor M2-like macrophage phenotype, leading to immunomodulatory effects within the tumor microenvironment.[2] These properties make this compound a valuable tool for research in immuno-oncology and cancer therapeutics. This document provides essential information on the solubility, preparation, and experimental application of this compound.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in the table below, offering a quick reference for experimental planning.
| Property | Value | Source |
| Target | Colony-Stimulating Factor 1 Receptor (CSF1R) | [1] |
| IC₅₀ (CSF1R) | 0.53 nM | [1] |
| IC₅₀ (Aurora A) | >10 µM | [1] |
| IC₅₀ (Aurora B) | 1.40 µM | [1] |
| Solubility | 10 mg/mL (20.73 mM) in DMSO (with ultrasonic and warming to 60°C) | [1] |
| Molecular Formula | C₂₅H₂₅F₃N₆O₅S (Mesylate salt) | [3][4] |
| Molecular Weight | 578.56 g/mol (Mesylate salt) | [3][4] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the CSF1R signaling pathway. Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, CSF1R dimerizes and autophosphorylates, initiating a downstream signaling cascade. This cascade involves the activation of key pathways such as PI3K/Akt and MEK/ERK, which are critical for macrophage survival, proliferation, and differentiation. This compound blocks these downstream effects by inhibiting the initial receptor phosphorylation.
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound in common in vitro and in vivo experiments.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Water bath or heat block set to 60°C
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound (MW: 578.56 g/mol for mesylate salt), add 172.8 µL of DMSO.
-
To aid dissolution, sonicate the solution in an ultrasonic water bath for 10-15 minutes.
-
If the compound is not fully dissolved, warm the solution at 60°C for 5-10 minutes with intermittent vortexing. Caution: Use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]
-
Once completely dissolved, aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
In Vitro Cell-Based Proliferation Assay
This protocol describes a general method to assess the effect of this compound on the proliferation of CSF1R-dependent cell lines such as M-NFS-60 or RAW264.7.
Materials:
-
CSF1R-dependent cell line (e.g., M-NFS-60, RAW264.7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Culture cells to 70-80% confluency and harvest.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
-
Add 100 µL of the diluted this compound solutions or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.
In Vitro Kinase Assay (Kinase-Glo® Format)
This protocol provides a general guideline for assessing the inhibitory activity of this compound against CSF1R using a luminescent kinase assay.
Materials:
-
Recombinant human CSF1R kinase
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare a stock solution of recombinant CSF1R kinase in kinase reaction buffer.
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a white-walled assay plate, add the following to each well:
-
Kinase reaction buffer
-
This compound dilution or vehicle control (DMSO)
-
Substrate solution
-
Recombinant CSF1R kinase
-
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for CSF1R.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).
-
Add an equal volume of Kinase-Glo® reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
In Vivo Experimental Workflow
This compound has been shown to be orally active and effective in a murine colon tumor model (MC38).[1] The following diagram outlines a typical workflow for an in vivo efficacy study.
Conclusion
This compound is a potent and selective CSF1R inhibitor with demonstrated in vitro and in vivo activity. The information and protocols provided in these application notes are intended to serve as a guide for researchers to effectively utilize this compound in their studies. It is recommended to optimize the protocols for specific experimental systems and cell lines.
References
BPR1R024: Application Notes on Stability, Storage, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and storage of BPR1R024, a potent and selective inhibitor of colony-stimulating factor-1 receptor (CSF1R). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results. Additionally, this document outlines key experimental protocols for utilizing this compound in research settings.
Stability and Storage Conditions
Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for both the solid form and solutions of this compound and its mesylate salt.
| Form | Storage Temperature | Duration | Notes |
| This compound (Solid Powder) | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1] |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[1] | |
| This compound Mesylate (Powder) | -20°C | 2 years | Keep vial tightly sealed.[2][3] |
| This compound Stock Solution in DMSO | -20°C | 1 month | Prepare aliquots to avoid repeated freeze-thaw cycles.[3][4] |
| -80°C | 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles.[2][3][4] | |
| 4°C | 2 weeks | For short-term use.[2][3] | |
| Shipping Conditions | Ambient Temperature | Short-term (a few weeks) | The compound is stable enough for ordinary shipping and time spent in customs.[1] |
General Handling Recommendations:
-
Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least 1 hour.[3]
-
Whenever possible, prepare and use solutions on the same day.[3]
-
If preparing stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, tightly sealed vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.
-
Weigh the desired amount of this compound powder using a calibrated balance. The molecular weight of this compound is 482.47 g/mol , and this compound mesylate is 578.56 g/mol .[1][2]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3][4]
Protocol 2: In Vitro Rat Liver Microsomal Stability Assay
This assay is designed to assess the metabolic stability of this compound in a liver microsomal preparation.
Materials:
-
Rat liver microsomes
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
MgCl₂
-
This compound stock solution (1 mM in DMSO)
-
Acetonitrile
-
Temperature-controlled heating block with shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture in a 74 mmol potassium phosphate buffer (pH 7.4). The final concentrations of the components should be:
-
Microsomal proteins: 0.5 mg/mL
-
NADPH: 3 mmol
-
MgCl₂: 3 mmol
-
This compound: 1 µM
-
-
Pre-incubate the reaction mixture (without NADPH) for 10 minutes at 37°C with constant shaking.
-
Initiate the reaction by adding NADPH.
-
Incubate the mixture aerobically at 37°C with constant shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent drug using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound.
Protocol 3: Western Blotting for CSF1R Phosphorylation Inhibition
This protocol is used to evaluate the inhibitory effect of this compound on CSF1-induced phosphorylation of CSF1R in cell lines such as RAW264.7 or THP-1.
Materials:
-
RAW264.7 or THP-1 cells
-
Cell culture medium
-
Recombinant CSF1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-CSF1R, anti-total-CSF1R, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW264.7 or THP-1 cells in appropriate culture plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for a specified period (e.g., 4-6 hours).
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with recombinant CSF1 for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of CSF1R phosphorylation inhibition by this compound.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: this compound inhibits CSF1R signaling pathway.
References
Application Notes and Protocols for BPR1R024 in RAW264.7 and THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1R024 is a potent and selective orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator of macrophage differentiation, survival, and function.[1][2][3] With a high affinity for CSF1R (IC50 = 0.53 nM), this compound serves as a valuable tool for investigating the role of CSF1R signaling in various biological processes, including inflammation and immuno-oncology.[1][2] These application notes provide detailed protocols for utilizing this compound in the murine macrophage cell line RAW264.7 and the human monocytic cell line THP-1 to study its effects on cell viability, signal transduction, and inflammatory responses.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of CSF1R, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of CSF1R signaling predominantly affects the survival and polarization of macrophages, particularly the M2-like phenotype, which is heavily dependent on CSF1R for its function.[3]
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Line | Assay Type |
| CSF1R | 0.53 nM | - | Enzymatic Assay |
| M2-like Macrophage Growth | 31 nM | Bone Marrow-Derived Macrophages | Cell Viability Assay |
| M1-like Macrophage Growth | 5.4 µM | Bone Marrow-Derived Macrophages | Cell Viability Assay |
Data compiled from multiple sources.
Table 2: Cellular Activity of this compound in RAW264.7 and THP-1 Cells
| Cell Line | Effect | Effective Concentration | Assay |
| RAW264.7 | Inhibition of CSF1R phosphorylation | 50 - 75 nM | Western Blot |
| THP-1 | Inhibition of CSF1R phosphorylation | 1 - 10 nM | Western Blot |
| RAW264.7 | Inhibition of LPS-induced TNF-α production | 10 - 100 nM | ELISA |
Data compiled from multiple sources.[1]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in RAW264.7 and THP-1 cells.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of RAW264.7 and THP-1 cells.
Materials:
-
RAW264.7 or THP-1 cells
-
Complete culture medium (DMEM for RAW264.7, RPMI-1640 for THP-1, supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 or THP-1 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Inhibition of CSF1R Phosphorylation (Western Blot)
This protocol details the procedure to analyze the inhibitory effect of this compound on CSF1R phosphorylation in RAW264.7 and THP-1 cells.
Materials:
-
RAW264.7 or THP-1 cells
-
Complete culture medium
-
This compound
-
Recombinant human or murine CSF-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-CSF1R, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with CSF-1 (50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Protocol 3: Inhibition of TNF-α Production (ELISA)
This protocol is for measuring the inhibitory effect of this compound on Lipopolysaccharide (LPS)-induced TNF-α production in RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human or murine TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples. Calculate the percentage of inhibition of TNF-α production by this compound.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: this compound inhibits CSF1R signaling pathway.
References
Application Note: BPR1R024-Mediated Inhibition of CSF1R Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibitory effect of BPR1R024 on Colony-Stimulating Factor 1 Receptor (CSF1R) phosphorylation using Western blot analysis. This compound is a potent and selective, orally active inhibitor of CSF1R, a critical receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages.[1][2][3] Its ability to modulate CSF1R signaling makes it a valuable tool for research in immuno-oncology.[1]
Data Presentation
This compound demonstrates high potency against CSF1R and effectively inhibits its phosphorylation in relevant cell lines.
Table 1: Quantitative Analysis of this compound Activity
| Parameter | Value | Cell Line | Notes |
| IC50 (CSF1R Kinase Assay) | 0.53 nM | N/A | In vitro enzyme activity assay.[1][2][3] |
| Effective Concentration | ~ 50-75 nM | RAW264.7 (murine macrophage) | Concentration for significant inhibition of CSF1R phosphorylation via Western blot.[1] |
| Effective Concentration | ~ 1-10 nM | THP-1 (human monocytic leukemia) | Concentration for significant inhibition of CSF1R phosphorylation via Western blot.[1] |
Signaling Pathway and Inhibition
The binding of the ligand, CSF1, to CSF1R induces receptor dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation event initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[4][5] this compound acts as a kinase inhibitor, blocking this initial autophosphorylation step and thereby inhibiting all subsequent downstream signaling.
Experimental Protocols
This protocol outlines the Western blot procedure to quantify the inhibition of CSF1R phosphorylation by this compound in THP-1 or RAW264.7 cells.
Experimental Workflow
Detailed Methodology
1. Cell Culture and Treatment: a. Culture THP-1 or RAW264.7 cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment. c. Before treatment, serum-starve the cells for at least 1 hour (or up to 16 hours) in media containing 0.1% FBS to reduce basal receptor phosphorylation.[6] d. Prepare a dose-response range of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) in serum-free media.[1] e. Pre-treat the serum-starved cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO). f. Stimulate the cells with recombinant CSF1 ligand (e.g., 40 ng/mL for 1-5 minutes) to induce maximal CSF1R phosphorylation.[7][8]
2. Preparation of Cell Lysates: a. After stimulation, immediately place plates on ice and aspirate the media. b. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold lysis buffer (e.g., NP40 or RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[4] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysates at ~15,000 rpm for 15 minutes at 4°C to pellet cellular debris.[4] g. Transfer the supernatant (protein extract) to a new, clean tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4] b. Normalize the protein concentrations for all samples using lysis buffer.
4. SDS-PAGE and Western Blotting: a. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 30-45 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).[4] c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated CSF1R (e.g., anti-p-CSF1R Tyr723) overnight at 4°C with gentle agitation.[9][10] Dilute the antibody as per the manufacturer's recommendation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[6] b. Capture the chemiluminescent signal using a digital imaging system. c. To normalize the data, the blot should be stripped and re-probed for total CSF1R using a specific primary antibody.[6] Alternatively, a loading control like β-actin can be used. d. Quantify the band intensities using densitometry software (e.g., ImageJ).[4] e. Calculate the ratio of p-CSF1R to total CSF1R for each treatment condition and normalize to the stimulated vehicle control to determine the percent inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-CSF1R (Tyr723) Monoclonal Antibody (F.540.2) (MA5-15151) [thermofisher.com]
BPR1R024: Application Notes and Protocols for Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1R024 is a potent and selective, orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) with significant antitumor and immunomodulatory activity. These application notes provide a comprehensive overview of the use of this compound in preclinical syngeneic tumor models, specifically the MC38 murine colon adenocarcinoma model. Detailed protocols for in vivo studies, along with quantitative data on its efficacy and mechanism of action, are presented to guide researchers in designing and executing their experiments.
Introduction
The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. Tumor-associated macrophages (TAMs) are a key component of the TME and predominantly exhibit an M2-like phenotype, which is associated with tumor promotion, immunosuppression, and reduced patient survival. Colony-Stimulating Factor 1 (CSF1) and its receptor CSF1R are critical for the differentiation, proliferation, and survival of macrophages. Therefore, targeting the CSF1/CSF1R signaling pathway presents a promising therapeutic strategy to reprogram the TME and enhance anti-tumor immunity.
This compound is a novel small molecule inhibitor that demonstrates high selectivity and potency for CSF1R.[1][2] Preclinical studies in the MC38 syngeneic tumor model have shown that this compound effectively modulates the macrophage population within the TME, leading to delayed tumor growth.[1][2] This document provides detailed information on the application of this compound in this widely used immuno-oncology model.
Mechanism of Action
This compound exerts its antitumor effect by inhibiting CSF1R, a receptor tyrosine kinase.[1][2] The binding of CSF1 to CSF1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are essential for the survival and differentiation of macrophages. By blocking this interaction, this compound selectively inhibits the survival of protumor M2-like macrophages with minimal impact on the growth of antitumor M1-like macrophages.[1][2] This leads to a shift in the M1/M2 macrophage ratio within the tumor microenvironment, creating a more pro-inflammatory and anti-tumor landscape.[1][2]
In Vivo Efficacy in MC38 Syngeneic Model
Oral administration of this compound has demonstrated significant antitumor efficacy in the MC38 murine colon adenocarcinoma syngeneic model.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Tumor Growth Inhibition (TGI) | - | 59% | [1] |
| M2 TAMs (CD206+ CD11b+ F4/80+) | Baseline | 2.5-fold decrease | [1] |
| M1 TAMs (CD86+ CD11b+ F4/80+) | Baseline | 3-fold increase | [1] |
| M1/M2 Macrophage Ratio | Baseline | Pronounced increase | [1] |
Experimental Protocols
MC38 Syngeneic Tumor Model Workflow
Detailed Protocol: In Vivo Efficacy Study
1. Cell Culture:
-
Culture MC38 murine colon adenocarcinoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Animal Model:
-
Use 6-8 week old male C57BL/6 mice.
-
Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Harvest MC38 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.
5. Drug Formulation and Administration:
-
Prepare this compound (mesylate salt) in a suitable vehicle for oral administration.
-
Administer this compound orally at a dose of 100 mg/kg, twice a day (BID).
-
Follow a treatment schedule of 5 consecutive days of treatment followed by 2 days of rest (5 days on/2 days off) for two weeks.[1]
-
Administer the vehicle solution to the control group following the same schedule.
6. Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period (e.g., day 15), euthanize the mice and harvest the tumors.[1]
-
For immunological analysis, process a portion of the tumor tissue to create a single-cell suspension.
-
Perform flow cytometry to analyze the populations of M1 (CD86+ CD11b+ F4/80+) and M2 (CD206+ CD11b+ F4/80+) tumor-associated macrophages.[1]
Conclusion
This compound is a promising CSF1R inhibitor with demonstrated in vivo efficacy in the MC38 syngeneic tumor model. Its ability to modulate the tumor microenvironment by increasing the M1/M2 macrophage ratio highlights its potential as an immunomodulatory agent for cancer therapy. The protocols and data presented here provide a valuable resource for researchers investigating the therapeutic potential of this compound and other CSF1R inhibitors in immuno-oncology.
References
Application Notes and Protocols: BPR1R024 Combination Therapy with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1R024 is an orally active and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] CSF1R is a critical receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages.[4] In the tumor microenvironment (TME), signaling through the CSF1R pathway is crucial for the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype, which promotes tumor growth and metastasis.[4][5] this compound has been shown to selectively inhibit these protumor M2-like macrophages with minimal effect on the antitumor M1-like macrophages.[1][2] This targeted immunomodulatory activity makes this compound a promising candidate for combination therapy with immune checkpoint inhibitors (ICIs) such as anti-PD-1 or anti-PD-L1 antibodies.[1][6] By reprogramming the TME to be more favorable for an anti-tumor immune response, this compound is hypothesized to synergize with ICIs to enhance their therapeutic efficacy.[5][7]
These application notes provide an overview of the preclinical data for this compound and outline protocols for investigating its combination with checkpoint inhibitors in a preclinical setting.
This compound: Mechanism of Action and Preclinical Profile
This compound exerts its therapeutic effect by potently and selectively inhibiting CSF1R. This leads to a reduction in immunosuppressive M2-like TAMs within the tumor microenvironment and a shift towards a more pro-inflammatory, anti-tumor M1-like macrophage phenotype.[1][2][8] This reprogramming of the TME is expected to enhance the efficacy of checkpoint inhibitors, which rely on an active anti-tumor T-cell response.
Signaling Pathway of this compound Action
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound based on published studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| CSF1R | 0.53 [1][2][3] |
| Aurora A | >10,000[3] |
| Aurora B | 1,400[3] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Administration Route | Dose (mg/kg) | AUC (ng-h/mL) | Oral Bioavailability (F%) |
| Intravenous (IV) | 2 | 3635 | - |
| Oral (PO) | 20 | 362 | 35[3] |
Table 3: In Vivo Antitumor Efficacy of this compound in MC38 Syngeneic Mouse Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in M1/M2 Macrophage Ratio |
| Vehicle Control | - | - | - |
| This compound | 100 mg/kg, BID, PO | Delayed tumor growth | Increased[1][2] |
Note: Specific quantitative values for tumor growth inhibition and M1/M2 ratio change were not provided in the primary literature but were described as significant.
Experimental Protocols
The following are proposed protocols for evaluating the combination of this compound and a checkpoint inhibitor (e.g., anti-PD-1 antibody) in a preclinical setting. These are based on the methodologies described in the discovery of this compound and general practices for similar combination studies.
Protocol 1: In Vivo Combination Efficacy Study in a Syngeneic Mouse Model
This protocol outlines an experiment to assess the synergistic anti-tumor effects of this compound and an anti-PD-1 antibody.
1. Cell Line and Animal Model:
- Cell Line: MC38 murine colon adenocarcinoma cells.
- Animal Model: C57BL/6 mice.
2. Experimental Groups:
- Group 1: Vehicle control (for both this compound and anti-PD-1).
- Group 2: this compound monotherapy (e.g., 100 mg/kg, orally, twice daily).[3]
- Group 3: Anti-PD-1 antibody monotherapy (e.g., 10 mg/kg, intraperitoneally, twice a week).
- Group 4: this compound and anti-PD-1 antibody combination therapy.
3. Procedure:
- Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
- Randomize mice into the four treatment groups.
- Administer treatments as per the defined schedule.
- Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
4. Data Analysis:
- Compare tumor growth inhibition across the different treatment groups.
- Analyze changes in the tumor microenvironment, including the infiltration of CD8+ T cells and the ratio of M1/M2 macrophages.
Experimental Workflow for Combination Therapy Study
Protocol 2: Immunophenotyping of the Tumor Microenvironment by Flow Cytometry
This protocol details the analysis of immune cell populations within the harvested tumors.
1. Reagents and Antibodies:
- Collagenase D, DNase I.
- RPMI-1640 medium.
- FACS buffer (PBS with 2% FBS).
- Fc block (anti-CD16/32).
- Fluorochrome-conjugated antibodies against: CD45, CD3, CD4, CD8, F4/80, CD11b, CD206, MHC-II.
2. Procedure:
- Mince harvested tumors and digest with collagenase D and DNase I to obtain a single-cell suspension.
- Filter the cell suspension through a 70 µm cell strainer.
- Lyse red blood cells using an appropriate buffer.
- Count viable cells.
- Block Fc receptors with anti-CD16/32.
- Stain cells with the antibody cocktail for surface markers.
- Acquire data on a flow cytometer.
3. Data Analysis:
- Gate on CD45+ cells to identify immune cells.
- Within the immune population, identify T-cell subsets (CD3+, CD4+, CD8+) and macrophage populations (F4/80+, CD11b+).
- Further characterize macrophages as M1-like (e.g., MHC-II high) and M2-like (e.g., CD206 high).
- Compare the percentages and absolute numbers of these cell populations across the different treatment groups.
Conclusion
The selective inhibition of CSF1R by this compound presents a compelling strategy to modulate the tumor microenvironment in favor of an anti-tumor immune response. The preclinical data strongly support the rationale for combining this compound with checkpoint inhibitors to achieve synergistic therapeutic effects. The provided protocols offer a framework for researchers to further investigate this promising combination therapy in preclinical cancer models. Further studies are warranted to confirm the synergistic efficacy and to elucidate the detailed molecular mechanisms underlying the enhanced anti-tumor immunity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BPR1R024 off-target effects on AURA/AURB kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BPR1R024. The information focuses on addressing potential off-target effects on Aurora A (AURA) and Aurora B (AURB) kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 of 0.53 nM.[1][2] Its primary known off-targets are Aurora A (AURA) and Aurora B (AURB) kinases, though it exhibits significantly weaker activity against them compared to CSF1R.[1]
Q2: How significant is the off-target activity of this compound on AURA and AURB kinases?
A2: this compound was specifically designed to minimize the inhibition of AURA and AURB kinases, a characteristic that was more pronounced in its parent compound, BPR1K871.[1] The inhibitory concentrations for AURA and AURB are in the micromolar range, demonstrating a substantial selectivity window for CSF1R. For specific IC50 values, please refer to the data table below.
Q3: I am observing unexpected cellular phenotypes, such as mitotic arrest or polyploidy, at high concentrations of this compound. Could this be due to off-target effects on Aurora kinases?
A3: Yes, phenotypes related to mitotic defects could indicate off-target inhibition of AURA and/or AURB, especially when using higher concentrations of this compound. Aurora kinases are critical regulators of mitosis, and their inhibition can lead to defects in centrosome separation, spindle formation, and cytokinesis.[3][4][5] It is recommended to perform dose-response experiments and correlate the observed phenotype with the IC50 values for CSF1R, AURA, and AURB.
Q4: How can I experimentally confirm if the observed effects in my experiments are due to off-target inhibition of AURA or AURB?
A4: To confirm off-target effects, you can perform several experiments:
-
Western Blot Analysis: Probe for the phosphorylation status of known downstream substrates of AURA and AURB, such as histone H3 at serine 10 (a substrate of AURB).[6][7] A decrease in phosphorylation of these substrates in the presence of this compound would suggest off-target activity.
-
Use of a More Selective Inhibitor: Compare the phenotype induced by this compound with that of a highly selective AURA or AURB inhibitor. If the phenotypes are similar, it strengthens the evidence for off-target effects.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of CSF1R should rescue the on-target effects but not the off-target effects on Aurora kinases.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Parent Compound BPR1K871
| Compound | Target | IC50 (nM) |
| This compound | CSF1R | 0.53 |
| AURA | >10,000 | |
| AURB | 1,400 | |
| BPR1K871 | CSF1R | 19 |
| AURA | 22 | |
| AURB | 13 |
Data sourced from the Journal of Medicinal Chemistry.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for AURA/AURB Inhibition
This protocol outlines a general procedure for an in vitro kinase assay to determine the IC50 of this compound against AURA and AURB. Commercially available kits, such as ADP-Glo™, are commonly used for this purpose.[8][9][10]
Materials:
-
Recombinant human AURA or AURB kinase
-
Kinase-specific substrate (e.g., Kemptide for AURA, Myelin Basic Protein for AURB)
-
ATP
-
This compound (serial dilutions)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase assay buffer.
-
In a 96-well plate, add the kinase, the specific substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time (typically 30-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay to Assess AURB Inhibition (Phospho-Histone H3 Staining)
This protocol describes how to assess the inhibition of AURB in cells by measuring the phosphorylation of its substrate, histone H3 at serine 10 (pHH3 Ser10), using immunofluorescence.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against pHH3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time. Include a positive control (a known AURB inhibitor) and a vehicle control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against pHH3 (Ser10).
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the fluorescence intensity of pHH3 (Ser10) staining in mitotic cells using a fluorescence microscope. A dose-dependent decrease in pHH3 (Ser10) signal indicates inhibition of AURB.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aurora A (AURA) signaling pathway and potential inhibition by this compound.
Caption: Aurora B (AURB) signaling pathway and potential inhibition by this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. gosset.ai [gosset.ai]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.co.uk [promega.co.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
troubleshooting BPR1R024 solubility issues
Welcome to the technical support center for BPR1R024. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on addressing solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF1R).[1][2][3][4] Its primary mechanism of action is the potent inhibition of CSF1R, a key receptor involved in the proliferation, differentiation, and survival of macrophages.[1][5] By inhibiting CSF1R, this compound can modulate the tumor microenvironment, particularly by targeting protumor M2-like macrophages.[1][2]
Q2: I'm having trouble dissolving this compound. What is the recommended solvent?
This compound has low aqueous solubility.[6] The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). A stock solution of up to 10 mg/mL can be prepared in DMSO.[1] However, achieving this concentration requires specific handling. Please refer to the detailed "Protocol for Preparation of this compound Stock Solution" below for instructions. It is also crucial to use a new, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do to prevent this?
This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can "crash out" of solution. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay medium (typically ≤ 0.5%).
-
Use a Pre-warmed Aqueous Buffer: Warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. For example, first dilute the 10 mg/mL DMSO stock to 1 mg/mL in DMSO, and then dilute this intermediate stock into your aqueous buffer.
-
Increase the Volume of Aqueous Buffer: Add the small volume of DMSO stock to a larger volume of the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound.
-
Consider Additives (with caution): For some challenging compounds, the inclusion of a small amount of a non-ionic surfactant like Tween® 80 or a solubilizing agent like Pluronic® F-68 in the final assay medium can help maintain solubility. However, you must first validate that these additives do not interfere with your specific assay.
Q4: What is the recommended storage condition for this compound powder and its stock solution?
-
Powder: this compound powder should be stored at -20°C for long-term storage (up to 2 years).[2][3][6]
-
DMSO Stock Solution: For stock solutions in DMSO, it is recommended to store them in tightly sealed aliquots at -20°C for up to one month, or at -80°C for up to six months.[1][3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[3]
Q5: For in vivo studies, what is a suitable formulation for oral administration?
While the specific formulation used in the original publication for the murine colon tumor model is not detailed, a common approach for orally administering poorly water-soluble drugs in preclinical studies is to use a suspension. The this compound mesylate salt has been used for in vivo oral administration.[2] A typical vehicle for such a suspension could be a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween® 80 in sterile water. The compound should be finely ground and suspended uniformly in the vehicle before administration by oral gavage. It is crucial to ensure the suspension is homogenous throughout the dosing period.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₅F₃N₆O₅S (for mesylate salt) | [6] |
| Molecular Weight | 578.56 g/mol (for mesylate salt) | [2][6] |
| IC₅₀ (CSF1R) | 0.53 nM | [1][2] |
| Solubility in DMSO | Up to 10 mg/mL (requires heating and sonication) | [1] |
| Storage (Powder) | -20°C for 2 years | [2][3][6] |
| Storage (DMSO Sol.) | -20°C for 1 month; -80°C for 6 months | [1][3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mg/mL in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Water bath or heating block set to 60°C
-
Bath sonicator
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Warming: Place the vial in a water bath or on a heating block set to 60°C.[1] Gently agitate the vial intermittently.
-
Sonication: Transfer the vial to a bath sonicator and sonicate for 10-15 minutes.[1] The solution should become clear.
-
Vortexing: Vortex the solution briefly to ensure homogeneity.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C as recommended.
Protocol for Diluting this compound for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the 10 mg/mL this compound DMSO stock from the freezer and allow it to thaw completely and equilibrate to room temperature.
-
Prepare Intermediate Dilution (in DMSO): If a very low final concentration is required, it is advisable to first perform an intermediate dilution in DMSO. For example, prepare a 1 mg/mL solution by diluting the 10 mg/mL stock 1:10 with fresh DMSO.
-
Warm Cell Culture Medium: Warm the required volume of your final cell culture medium (e.g., RPMI-1640 + 10% FBS) to 37°C.
-
Final Dilution (into Medium): While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise into the medium. It is critical to add the DMSO solution to the medium, not the other way around.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the medium is below the tolerance level for your cell line (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately to avoid potential precipitation over time.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Inhibition of the CSF1R signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate|2763365-40-6|COA [dcchemicals.com]
- 4. This compound mesylate Datasheet DC Chemicals [dcchemicals.com]
- 5. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
optimizing BPR1R024 concentration for in vitro assays
Welcome to the technical support center for BPR1R024, a potent and selective CSF1R inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing its use for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Its primary mechanism involves blocking the tyrosine kinase activity of CSF1R, which is crucial for the differentiation, proliferation, and survival of macrophages, particularly the M2-like tumor-associated macrophages (TAMs).[2][3][4] By inhibiting CSF1R, this compound can modulate the tumor microenvironment and enhance anti-tumor immune responses.[2][3]
Q2: What is the recommended concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound will vary depending on the specific cell type and assay. However, based on available data, here are some general guidelines:
-
CSF1R signal suppression: Significant dose-dependent suppression of the CSF1R signal has been observed in the range of 0-500 nM.[1]
-
Inhibition of CSF1/CSF1R signaling-mediated TNF-α production: Effective inhibition has been demonstrated at concentrations of 10 nM and 100 nM.[1]
-
Inhibition of protumor M2-like macrophage survival: A broader range of 0-10 µM has been used to specifically inhibit M2-like macrophage survival with minimal effects on M1-like macrophages.[1]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1] For a 10 mg/mL stock solution, ultrasonic warming and heating to 60°C may be necessary. It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
For storage of stock solutions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.[1]
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective CSF1R inhibitor. However, it does exhibit weak inhibitory activity against Aurora A (AURA) and Aurora B (AURB) kinases, with IC50 values of >10 µM and 1.40 µM, respectively.[1] Researchers should be mindful of these potential off-target effects, especially when using concentrations in the micromolar range.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation in culture media. | The final DMSO concentration is too high. | Ensure the final DMSO concentration in your culture media does not exceed a level tolerated by your cells (typically <0.5%). Prepare intermediate dilutions of your this compound stock in culture media before adding to the final culture volume. |
| Low solubility of this compound in aqueous solutions. | After diluting the DMSO stock in media, vortex or gently mix the solution thoroughly. Visually inspect for any precipitation before adding to your cells. | |
| High cytotoxicity observed in control cell lines. | Off-target effects at high concentrations. | This compound has weak activity against AURA and AURB kinases.[1] If using high concentrations (>1 µM), consider if these off-target effects could be contributing to cytotoxicity. Perform a dose-response curve to identify a concentration that is effective against CSF1R with minimal toxicity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including vehicle controls, and is at a non-toxic level for your specific cell line. | |
| Inconsistent or unexpected results between experiments. | Degradation of this compound stock solution. | Aliquot your stock solution upon preparation to avoid multiple freeze-thaw cycles. Adhere to the recommended storage conditions and duration.[1] |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. | |
| No significant inhibition of M2 macrophage survival. | Insufficient concentration of this compound. | The IC50 for inhibiting M(CSF1) macrophages is reported to be 24 nM.[2] Ensure your concentration range is appropriate to observe an effect. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific macrophage population. |
| Incorrect M2 polarization protocol. | Verify your M2 polarization protocol. Ensure that the cytokines and stimuli used are appropriate and that the polarization is confirmed through marker expression analysis (e.g., CD206, Arginase-1). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Notes |
| CSF1R | 0.53 nM | Potent and primary target.[1][3] |
| Aurora A (AURA) | >10 µM | Weak inhibitory activity.[1] |
| Aurora B (AURB) | 1.40 µM | Weak inhibitory activity.[1] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Recommended Concentration Range | Reference |
| CSF1R Signal Suppression | 0 - 500 nM | [1] |
| Inhibition of TNF-α Production | 10 nM, 100 nM | [1] |
| Inhibition of M2-like Macrophage Survival | 0 - 10 µM | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on a CSF1R-dependent cell line.
-
Cell Seeding: Seed a CSF1R-dependent cell line (e.g., Ba/F3-CSF1R or M-NFS-60) in a 96-well plate at a predetermined optimal density.[2]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add the diluted this compound and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and assay window (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay or a luminescent ATP-based assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Macrophage Polarization and this compound Treatment
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization to an M2 phenotype, followed by treatment with this compound.
-
BMDM Differentiation: Isolate bone marrow cells from mice and culture them in the presence of M-CSF to differentiate them into BMDMs.
-
M2 Polarization: After differentiation, polarize the BMDMs to an M2 phenotype by treating them with appropriate cytokines (e.g., IL-4 and IL-13).
-
This compound Treatment: Treat the M2-polarized macrophages with a range of this compound concentrations (e.g., 0-10 µM) for a specified duration (e.g., 48 hours).
-
Analysis: Analyze the effect of this compound on M2 macrophage survival and phenotype. This can be done by:
-
Viability assays: As described in Protocol 1.
-
Flow cytometry: To analyze the expression of M2 markers (e.g., CD206, CD163).
-
Gene expression analysis (qPCR): To measure the expression of M2-associated genes (e.g., Arg1, Fizz1).
-
Cytokine analysis (ELISA): To measure the production of M2-associated cytokines (e.g., IL-10).
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the CSF1R signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting guide for common issues with this compound experiments.
References
potential for BPR1R024 resistance mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BPR1R024, a potent and selective CSF1R inhibitor. The information is intended for scientists and drug development professionals investigating the efficacy and potential resistance mechanisms of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is an orally active and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a class III receptor tyrosine kinase.[1][2][3][4] It exhibits potent CSF1R inhibition with an IC50 value of 0.53 nM.[1][2][3] The primary mechanism of action involves blocking the CSF1R signaling pathway, which is crucial for the differentiation, proliferation, and survival of macrophages.[2][3][4] Specifically, this compound is designed to target and inhibit pro-tumor M2-like macrophages within the tumor microenvironment.[2][3]
Q2: What are the known selectivity and off-target effects of this compound?
This compound was developed to have improved selectivity compared to its parent compound, BPR1K871, which also inhibits Aurora A (AURA) and Aurora B (AURB) kinases.[2] this compound demonstrates significantly reduced activity against AURA and AURB, with IC50 values of >10 µM and 1.40 µM, respectively.[1] This selectivity minimizes the cytotoxic effects associated with Aurora kinase inhibition.[2]
Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from general resistance to tyrosine kinase inhibitors and other CSF1R inhibitors. These may include:
-
Target Alterations: Mutations in the CSF1R kinase domain that prevent this compound binding.
-
Bypass Signaling: Activation of alternative signaling pathways that promote cell survival and proliferation, independent of CSF1R. This could involve other receptor tyrosine kinases or downstream signaling molecules.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), which actively transport this compound out of the cell.
-
Tumor Microenvironment Modifications: Changes in the tumor microenvironment that reduce reliance on CSF1R signaling for immune suppression. For instance, the recruitment of other immunosuppressive cell types.[5]
-
Upregulation of Alternative Ligands: Increased production of ligands other than CSF1 that can activate alternative survival pathways in macrophages or tumor cells.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound in a Cell-Based Assay
You observe a rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same level of inhibition.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability/Heterogeneity | 1. Perform STR profiling to authenticate the cell line. 2. Re-establish a low-passage stock from a reliable source. 3. If using a mixed population, consider single-cell cloning to isolate and test subpopulations for sensitivity. |
| Development of Resistance | 1. Sequence CSF1R: Isolate genomic DNA and sequence the kinase domain of CSF1R to identify potential mutations. 2. Analyze Bypass Pathways: Use phospho-proteomic arrays or western blotting to screen for the activation of alternative signaling pathways (e.g., AKT, ERK, STAT3).[6] 3. Assess Drug Efflux: Use flow cytometry with fluorescent substrates of efflux pumps (e.g., Rhodamine 123 for P-gp) to determine if there is increased pump activity. |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound. 2. Verify the concentration and purity of your stock solution using analytical methods like HPLC. |
Problem 2: In Vivo Tumor Model Shows Initial Response Followed by Relapse
An initial reduction in tumor size is observed, but tumors begin to regrow despite continuous this compound treatment.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Acquired Resistance | 1. Biopsy and Analyze Tumors: Collect tumor samples from relapsed animals and compare them to treatment-naïve tumors. - Perform immunohistochemistry (IHC) to assess the M1/M2 macrophage ratio and expression of CSF1R. - Conduct genomic and transcriptomic analysis to identify mutations or changes in gene expression associated with resistance. |
| Pharmacokinetic Issues | 1. Measure Plasma Drug Levels: Determine if the concentration of this compound in the plasma is being maintained at therapeutic levels. 2. Evaluate Drug Metabolism: Investigate if there is an induction of metabolic enzymes that could be clearing the drug more rapidly. |
| Immune Evasion | 1. Characterize the Immune Microenvironment: Use flow cytometry or IHC to analyze the immune cell populations within the relapsed tumors. Look for an influx of other immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) or regulatory T cells (Tregs).[5] 2. Investigate Combination Therapies: Consider combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), to overcome immune evasion.[7] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CSF1R | 0.53 |
| AURA | >10,000 |
| AURB | 1,400 |
Data sourced from MedchemExpress and ACS Publications.[1][2]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Line Selection: Choose a cancer cell line that is sensitive to this compound and expresses CSF1R.
-
Initial Dosing: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate to each new concentration before proceeding to the next.
-
Resistance Confirmation: After several months of continuous culture in the presence of a high concentration of this compound, confirm resistance by performing a dose-response assay and comparing the IC50 value to the parental, sensitive cell line.
-
Characterization: The resulting resistant cell line can then be used for further molecular and cellular characterization to identify the mechanisms of resistance.
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Acti… [ouci.dntb.gov.ua]
- 6. A novel calcium-dependent mechanism of acquired resistance to IGF-1 receptor inhibition in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BPR1R024 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues regarding experimental variability and reproducibility when working with BPR1R024, a selective CSF1R inhibitor.
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Notes |
| CSF1R | 0.53 | Potent and selective inhibition.[1][2][3] |
| AURA | >10,000 | Weak inhibitory activity.[1][3] |
| AURB | 1,400 | Weak inhibitory activity.[1][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effective Concentration |
| RAW264.7 | CSF1R Signal Suppression | 50-75 nM |
| THP-1 | CSF1R Signal Suppression | 1-10 nM |
| M2-like Macrophages | Inhibition of Survival | 0-10 µM |
| M1-like Macrophages | Inhibition of Growth | Minimal Effect |
Signaling Pathway
This compound selectively inhibits the Colony-Stimulating Factor 1 Receptor (CSF1R). This inhibition blocks the downstream signaling cascade that is crucial for the differentiation, proliferation, and survival of macrophages, particularly the M2-polarized tumor-associated macrophages (TAMs).
Caption: this compound inhibits CSF1R signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Adherence to these protocols is critical for reproducibility.
In Vitro Kinase Assay (Kinase-Glo® Assay)
This protocol is for determining the in vitro inhibitory activity of this compound against CSF1R, AURA, and AURB kinases.
Materials:
-
Recombinant human CSF1R, AURA, and AURB kinases
-
This compound (and control inhibitors, e.g., pexidartinib, VX-680)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
ATP, appropriate kinase buffer, and substrate
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and kinase buffer.
-
Add the serially diluted this compound or control inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the luminescence using a plate reader after adding the Kinase-Glo® reagent.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Macrophage Polarization and Survival Assay
This protocol assesses the effect of this compound on the polarization and survival of M1 and M2 macrophages.
Materials:
-
Human or murine bone marrow-derived monocytes
-
M-CSF for M2 polarization
-
LPS and IFN-γ for M1 polarization
-
This compound
-
Cell culture medium and supplements
-
Flow cytometer and relevant antibodies (e.g., for CD86, CD206)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Isolate monocytes and differentiate them into M0 macrophages using M-CSF.
-
Polarize M0 macrophages into M1 (with LPS and IFN-γ) and M2 (with M-CSF) phenotypes.
-
Treat the polarized macrophages with varying concentrations of this compound.
-
After the desired incubation period (e.g., 72 hours), assess cell viability using a cell viability assay.
-
For polarization analysis, stain the cells with fluorescently labeled antibodies against M1 and M2 markers and analyze by flow cytometry.
Troubleshooting Guide
Caption: Troubleshooting common experimental issues.
Issue 1: High Variability in IC50 Values Between Experiments
-
Potential Cause: Inconsistent preparation of this compound stock solutions or serial dilutions. Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO before each experiment.
-
Proper Storage: Store the stock solution at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[1] Avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: Ensure pipettes are calibrated and use appropriate pipetting techniques, especially for viscous solutions like DMSO.
-
Issue 2: Lower Than Expected Potency in Cellular Assays Compared to In Vitro Kinase Assays
-
Potential Cause: this compound may have lower cell permeability or be subject to efflux pumps in certain cell lines. The high ATP concentration in cells can also compete with ATP-competitive inhibitors.
-
Troubleshooting Steps:
-
Incubation Time: Optimize the incubation time to allow for sufficient cellular uptake of the compound.
-
Serum Concentration: Test the effect of different serum concentrations in the cell culture medium, as serum proteins can bind to the compound and reduce its effective concentration.
-
Cell Line Characterization: Ensure the cell lines used express sufficient levels of CSF1R.
-
Issue 3: Inconsistent Macrophage Polarization or Viability Results
-
Potential Cause: Variability in the differentiation and polarization of primary monocytes. Donor-to-donor variability in primary cells.
-
Troubleshooting Steps:
-
Standardized Protocols: Strictly adhere to a standardized protocol for monocyte isolation, differentiation, and polarization.
-
Quality Control of Cytokines: Use high-quality, validated cytokines (M-CSF, LPS, IFN-γ) and test each new lot for activity.
-
Donor Screening: If using primary human cells, screen multiple donors to ensure consistent responses.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is typically dissolved in DMSO to make a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months.[1] For short-term storage, -20°C for up to one month is acceptable.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q2: Are there known off-target effects of this compound that could influence experimental results?
A2: this compound is highly selective for CSF1R.[1][2][3] It shows very weak inhibition of AURA and AURB kinases, with IC50 values in the micromolar range.[1][3] At the recommended concentrations for CSF1R inhibition, significant off-target effects on these kinases are unlikely. However, it is always good practice to include appropriate controls to rule out potential off-target effects in your specific experimental system.
Q3: How does this compound affect different macrophage subtypes?
A3: this compound specifically inhibits the survival of pro-tumor M2-like macrophages with minimal effect on the growth of anti-tumor M1-like macrophages.[1][2] This selective activity is a key feature of the compound.
Q4: What in vivo dosage has been shown to be effective?
A4: In a murine colon tumor model, oral administration of 100 mg/kg of this compound twice a day has been shown to exhibit antitumor and immunomodulatory activity.[1]
Q5: Can I use this compound in human subjects?
A5: No, this compound is for research use only and is not intended for use in humans.[1]
References
BPR1R024 Technical Support Center: Troubleshooting Unexpected Results in Cancer Models
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results with BPR1R024 in cancer models. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure the accurate interpretation of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and highly selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF1R).[1][2] Its primary mechanism involves blocking the CSF1/CSF1R signaling pathway, which is crucial for the differentiation, proliferation, and survival of macrophages. By inhibiting CSF1R, this compound specifically targets and reduces the population of pro-tumoral M2-like macrophages within the tumor microenvironment.[2][3] This shifts the macrophage balance towards an anti-tumor M1-like phenotype, thereby promoting an immune response against the cancer.[3]
Q2: Are there any known off-target effects for this compound?
This compound was developed to have high selectivity for CSF1R with diminished activity against Aurora Kinase A (AURA) and Aurora Kinase B (AURB) compared to its parent compound, BPR1K871.[3][4] While it exhibits weak inhibitory activity against AURA (IC50 >10 μM) and AURB (IC50 = 1.40 μM), these are significantly lower than its potent inhibition of CSF1R (IC50 = 0.53 nM).[1] However, at high concentrations, off-target effects could potentially be observed. It is crucial to use the lowest effective concentration to minimize the risk of off-target interactions.[5]
Q3: What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[1] For long-term storage, the solid powder form should be kept at -20°C for up to two years.[6][7] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1]
Q4: I am not observing the expected decrease in M2 macrophages in my cell culture model. What could be the issue?
Several factors could contribute to this:
-
Cell Line Specificity: The expression and dependence on CSF1R signaling can vary significantly between different cancer cell lines and macrophage co-culture models. Confirm the expression of CSF1R on your target macrophage population.
-
Compound Concentration: Ensure that the concentration of this compound is sufficient to inhibit CSF1R in your specific experimental setup. A dose-response experiment is recommended to determine the optimal concentration. This compound has been shown to suppress CSF1R signaling in a dose-dependent manner.[1]
-
Solubility Issues: Poor solubility of this compound in your culture medium can lead to a lower effective concentration. Ensure the compound is fully dissolved in DMSO before adding it to the medium and that the final DMSO concentration is not cytotoxic.
-
Experimental Timeline: The depletion of M2 macrophages may take time. Consider extending the treatment duration or performing a time-course experiment.
Q5: My in vivo tumor model is not responding to this compound treatment. What are the potential reasons?
-
Pharmacokinetics: While this compound is orally active, its bioavailability and metabolism can be influenced by the animal model and formulation.[3] Consider verifying the plasma concentration of the compound.
-
Tumor Microenvironment: The composition of the tumor microenvironment can impact the efficacy of CSF1R inhibitors. Tumors with low macrophage infiltration may show a limited response.
-
Immune Status of the Animal Model: The immunomodulatory effects of this compound rely on a functional immune system to elicit an anti-tumor response. The use of immunocompromised models may not fully recapitulate its therapeutic potential.
-
Dosing and Schedule: The reported effective dose in a murine colon tumor model was 100 mg/kg, administered orally twice a day.[1] An inadequate dosing regimen could lead to a lack of efficacy.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Solubility | Prepare fresh stock solutions in DMSO. Visually inspect for any precipitation. Perform a solubility test in your specific cell culture medium. | This compound's low water solubility can lead to inaccurate concentrations if not properly dissolved.[3] |
| Cell Density | Optimize and standardize cell seeding density for all experiments. | Cell number can influence the effective drug concentration per cell. |
| Assay Duration | Perform a time-course experiment to determine the optimal endpoint for your specific cell line. | The cytotoxic or cytostatic effects of this compound may be time-dependent. |
| Off-Target Effects at High Concentrations | Use a focused range of concentrations around the expected IC50. Avoid excessively high concentrations that might induce non-specific toxicity. | High concentrations increase the likelihood of engaging with unintended targets like AURB.[1] |
Issue 2: Unexpected Toxicity in Animal Models
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Formulation Issues | Ensure the vehicle used for oral administration is well-tolerated and does not cause adverse effects. | The vehicle can impact both the solubility and toxicity of the compound. |
| Off-Target Toxicity | Reduce the dose and/or frequency of administration. Monitor for known side effects associated with Aurora kinase inhibition, such as mitotic arrest in normal cells, although this is less likely with this compound.[3] | While designed for selectivity, high systemic exposure could lead to off-target effects. |
| Model-Specific Sensitivity | Conduct a pilot dose-escalation study in your specific animal strain and tumor model to establish the maximum tolerated dose (MTD). | Different animal strains can exhibit varying sensitivities to therapeutic agents. |
Experimental Protocols
In Vitro CSF1R Inhibition Assay
-
Cell Culture: Culture RAW264.7 or THP-1 cells in appropriate media.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations in cell culture medium.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0-500 nM) for the desired duration (e.g., 24-72 hours).
-
Analysis: Assess CSF1R signaling suppression by Western blot for phosphorylated CSF1R or downstream targets. Cell viability can be measured using assays like MTT or CellTiter-Glo. This compound has been shown to significantly suppress the CSF1R signal in a dose-dependent manner at concentrations of approximately 50-75 nM in RAW264.7 cells and 1-10 nM in THP-1 cells.[1]
In Vivo Murine Colon Tumor Model Study
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6) for the MC38 murine colon tumor model.
-
Tumor Implantation: Subcutaneously inject MC38 cells into the flank of the mice.
-
Treatment Protocol: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound mesylate orally at a dose of 100 mg/kg twice daily.[1] The control group should receive the vehicle.
-
Monitoring: Measure tumor volume regularly using calipers. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, excise tumors for immunohistochemical analysis of M1/M2 macrophage markers to assess the immunomodulatory effects.
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. This compound mesylate Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound mesylate|2763365-40-6|COA [dcchemicals.com]
Validation & Comparative
A Head-to-Head Comparison of CSF1R Inhibitors: BPR1R024 vs. BLZ945
In the landscape of cancer immunotherapy, the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a promising strategy to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs). This guide provides a detailed, data-driven comparison of two potent and selective CSF1R inhibitors, BPR1R024 and BLZ945, for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and BLZ945 are small molecule inhibitors that target the CSF1R kinase activity.[1][2][3] CSF1R, upon binding to its ligands CSF-1 (colony-stimulating factor 1) or IL-34, dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for the differentiation, proliferation, and survival of macrophages. By blocking the ATP-binding site of the CSF1R kinase domain, this compound and BLZ945 inhibit this signaling, leading to a reduction in TAMs within the tumor microenvironment. This, in turn, can alleviate immunosuppression and enhance anti-tumor immune responses.[1][4]
Biochemical and Cellular Activity
A direct comparison of the biochemical and cellular activities of this compound and BLZ945 reveals that both are highly potent inhibitors of CSF1R. This compound exhibits a slightly lower IC50 value in biochemical assays, suggesting a higher potency at the enzymatic level.
| Parameter | This compound | BLZ945 (Sotuletinib) | Reference |
| CSF1R IC50 (Biochemical) | 0.53 nM | 1 nM | [5][6],[7][8][9] |
| Cellular Activity (BMDM proliferation EC50) | 24 nM (M(CSF1) macrophages) | 67 nM | [2],[7][8][9] |
Kinase Selectivity
Selectivity is a critical parameter for kinase inhibitors to minimize off-target effects. This compound was developed through optimization to reduce activity against Aurora kinases A (AURA) and B (AURB).[2][5] BLZ945 is reported to have over 1,000-fold selectivity against its closest receptor tyrosine kinase homologs.[7][8][9]
| Kinase | This compound IC50 | BLZ945 (Sotuletinib) Selectivity | Reference |
| CSF1R | 0.53 nM | - | [5][6] |
| AURA | >10 µM | >1000-fold vs closest homologs | [6],[7][8][9] |
| AURB | 1.40 µM | >1000-fold vs closest homologs | [6],[7][8][9] |
In Vivo Efficacy
Both inhibitors have demonstrated significant anti-tumor and immunomodulatory activity in various preclinical cancer models.
This compound:
-
In a murine colon tumor model (MC38), oral administration of this compound delayed tumor growth and increased the M1/M2 macrophage ratio, indicating a shift towards an anti-tumor microenvironment.[2][5]
BLZ945 (Sotuletinib):
-
In glioma models, BLZ945 has been shown to block tumor progression and significantly improve survival.[7][10] It has also shown efficacy in murine models of cervical and mammary tumors by reducing the turnover of TAMs and enhancing the infiltration of CD8+ T cells.[7] Furthermore, BLZ945 has been evaluated in preclinical models of triple-negative breast cancer brain metastases, where it reduced cancer cell proliferation and astrocyte activation.[11]
Pharmacokinetics
| Parameter | This compound | BLZ945 (Sotuletinib) | Reference |
| Administration | Oral | Oral | [2][12],[1][8] |
| Bioavailability (F%) | 35% (in mice) | Brain-penetrant | [6],[7][9] |
Experimental Protocols
CSF1R Kinase Assay (General Protocol)
Biochemical potency of CSF1R inhibitors is typically determined using an in vitro kinase assay. A representative protocol involves:
-
Reagents : Recombinant human CSF1R kinase domain, ATP, a suitable substrate (e.g., a synthetic peptide), and the test compound (this compound or BLZ945).
-
Procedure : The kinase, substrate, and varying concentrations of the inhibitor are incubated in a buffer solution. The reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay
This assay assesses the cellular activity of the inhibitors on primary cells that depend on CSF1R signaling for proliferation.
-
Cell Isolation : Bone marrow is harvested from the femurs and tibias of mice.
-
Macrophage Differentiation : The bone marrow cells are cultured in the presence of CSF-1 to differentiate them into macrophages.
-
Treatment : The differentiated BMDMs are seeded in multi-well plates and treated with varying concentrations of the CSF1R inhibitor (this compound or BLZ945) in the presence of CSF-1.
-
Proliferation Measurement : After a few days of incubation, cell proliferation is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Data Analysis : The EC50 value, the concentration at which the inhibitor shows 50% of its maximal effect on proliferation, is calculated from the dose-response curve.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound and BLZ945 activity, the following diagrams illustrate the CSF1R signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: CSF1R signaling pathway and points of inhibition.
Caption: Experimental workflow for CSF1R inhibitor evaluation.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
A Comparative Analysis of Kinase Inhibitor Selectivity: BPR1R024 versus BPR1K871
For Immediate Release
This guide provides a detailed comparison of the kinase inhibitors BPR1R024 and BPR1K871, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective selectivity profiles and mechanisms of action. The information presented is based on available experimental data to facilitate informed decisions in research and development applications.
Introduction
BPR1K871 is a multi-kinase inhibitor primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), crucial regulators of cell proliferation and mitosis.[1][2][3] It has been investigated for its therapeutic potential in acute myeloid leukemia (AML) and various solid tumors.[1][2][3] In contrast, this compound was developed through the strategic optimization of BPR1K871 to enhance its selectivity for the Colony-Stimulating Factor-1 Receptor (CSF1R) while diminishing its effects on Aurora kinases.[4][5] This targeted approach aimed to improve the compound's pharmacokinetic properties and create a more selective agent for immuno-oncology research.[4][5][6]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and potential off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and BPR1K871 against their primary kinase targets.
| Kinase Target | This compound IC50 (nM) | BPR1K871 IC50 (nM) |
| CSF1R | 0.53[5][6] | 19[4] |
| AURKA | >10,000[6] | 22[1] |
| AURKB | 1,400[6] | 13 |
| FLT3 | 64.3[7] | 19[1] |
Note: IC50 values can vary slightly between different experimental setups. The data presented here is compiled from published sources.
The data clearly illustrates that this compound is a highly potent and selective inhibitor of CSF1R, with significantly reduced activity against AURKA and AURKB compared to its predecessor, BPR1K871. Conversely, BPR1K871 demonstrates potent inhibition of FLT3 and both Aurora kinases, positioning it as a multi-kinase inhibitor.
Broader kinase profiling using the KINOMEScan® platform revealed that at a concentration of 1 µM, BPR1K871 inhibits 77 out of 395 tested kinases, highlighting its multi-targeted nature.
Signaling Pathways
The distinct selectivity profiles of this compound and BPR1K871 translate to their differential effects on cellular signaling pathways.
This compound and the CSF1R Signaling Pathway
This compound selectively targets the CSF1R signaling pathway, which is integral to the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, this pathway is often co-opted to promote the M2-like polarization of tumor-associated macrophages (TAMs), which contributes to an immunosuppressive milieu. By inhibiting CSF1R, this compound can modulate the tumor microenvironment.[4][5]
BPR1K871 and the FLT3/Aurora Kinase Signaling Pathways
BPR1K871 exerts its effects by simultaneously inhibiting the FLT3 and Aurora kinase signaling pathways. The FLT3 receptor tyrosine kinase is frequently mutated in AML, leading to constitutive activation and uncontrolled cell proliferation. Aurora kinases are essential for proper mitotic progression. Inhibition of these pathways by BPR1K871 can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust and standardized experimental assays. The following are generalized protocols for the key assays used in the characterization of this compound and BPR1K871.
In-house Kinase-Glo® Luminescent Kinase Assay
This assay is a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[1]
Principle: The Kinase-Glo® Reagent contains luciferase, which produces a luminescent signal in the presence of ATP. The amount of light produced is directly proportional to the amount of ATP remaining after the kinase reaction. Therefore, a lower luminescent signal indicates higher kinase activity.
Workflow:
KINOMEscan® Profiling
The KINOMEscan® platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
Principle: An immobilized active site-directed ligand competes with the test compound for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates stronger competition from the test compound.
Workflow:
Conclusion
The comparison between this compound and BPR1K871 highlights a clear divergence in their selectivity profiles, stemming from the targeted optimization of the latter to produce the former. BPR1K871 acts as a multi-kinase inhibitor with potent activity against FLT3 and Aurora kinases, making it a candidate for indications where these targets are dysregulated. In contrast, this compound is a highly selective and potent inhibitor of CSF1R, with significantly attenuated activity against other kinases. This high selectivity makes this compound a valuable tool for investigating the role of the CSF1R pathway and for potential therapeutic applications in immuno-oncology where precise targeting of the tumor microenvironment is desired. The choice between these two inhibitors will be dictated by the specific research question and the desired biological outcome.
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel FLT3/AURK multikinase inhibitor is efficacious against sorafenib-refractory and sorafenib-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Alternative CSF1R Inhibitors to BPR1R024
For researchers and drug development professionals investigating the role of the Colony-Stimulating Factor 1 Receptor (CSF1R) in oncology and other indications, a thorough understanding of the available inhibitory agents is crucial. This guide provides a comprehensive comparison of BPR1R024, a potent and selective CSF1R inhibitor, with several key alternatives: Pexidartinib (PLX3397), Sotuletinib (BLZ945), Edicotinib (JNJ-40346527), ARRY-382, and the monoclonal antibody Emactuzumab (RG7155). This comparison focuses on their performance based on available experimental data, with detailed methodologies for key experiments.
Introduction to CSF1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of macrophages and their progenitors. In the context of cancer, CSF1R signaling is critically involved in the regulation of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that can promote tumor growth, angiogenesis, and metastasis, while also suppressing anti-tumor immunity. Inhibition of the CSF1R pathway has emerged as a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immune responses.
This compound is a recently developed, orally active, and highly selective CSF1R inhibitor that has demonstrated potent anti-tumor and immunomodulatory activity in preclinical models.[1][2][3] This guide will compare this compound with other notable CSF1R inhibitors in various stages of development and clinical use.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and its alternatives, focusing on their biochemical potency, cellular activity, and kinase selectivity.
Table 1: Biochemical and Cellular Potency of CSF1R Inhibitors
| Inhibitor | Target(s) | IC50 (CSF1R, nM) | Cellular Activity (EC50/IC50, nM) | Cell Line/Assay |
| This compound | CSF1R | 0.53 | 24 | M(CSF1) macrophage survival [1] |
| Pexidartinib (PLX3397) | CSF1R, KIT, FLT3 | 1.3 | ~50 (CSF1R phosphorylation) | THP-1 cells[1] |
| Sotuletinib (BLZ945) | CSF1R | 1 | 67 (CSF-1 dependent proliferation) | Bone Marrow-Derived Macrophages (BMDMs)[4][5] |
| Edicotinib (JNJ-40346527) | CSF1R, KIT, FLT3 | 3.2 | 18.6 (CSF1R phosphorylation) | Not specified[6][7] |
| ARRY-382 | CSF1R | Not specified | Not specified | Not specified |
| Emactuzumab (RG7155) | CSF1R | N/A (mAb) | 0.3 (macrophage viability) | CSF-1-differentiated macrophages |
Table 2: Kinase Selectivity Profile of CSF1R Inhibitors
| Inhibitor | Off-Target Kinases (IC50, nM) | Selectivity Notes |
| This compound | c-KIT (1.1), PDGFRα (52.7), PDGFRβ (31.5), DDR1 (59.7), FLT3 (64.3), AURB (226) [1] | Highly selective with 2.1-fold selectivity for CSF1R over c-KIT. Improved selectivity over VEGFR2 compared to other quinazoline-based inhibitors. [1] |
| Pexidartinib (PLX3397) | KIT, FLT3 | Also inhibits KIT and FLT3 with nanomolar potency.[8] |
| Sotuletinib (BLZ945) | >1000-fold selective against closest receptor tyrosine kinase homologs (c-KIT, PDGFRβ) and over 200 other kinases.[9] | Highly selective for CSF1R.[9] |
| Edicotinib (JNJ-40346527) | KIT (20), FLT3 (190) | Shows weaker affinity for KIT and FLT3 compared to CSF1R.[6][10] |
| ARRY-382 | Not specified | Described as a selective CSF1R inhibitor. |
| Emactuzumab (RG7155) | N/A (mAb) | As a monoclonal antibody, it offers high specificity for CSF1R with minimal expected off-target kinase activity. |
Table 3: In Vivo Efficacy of CSF1R Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Results |
| This compound | C57BL/6 mice with MC38 tumors | Colon Adenocarcinoma | Oral administration | Delayed tumor growth (TGI = 59%) and increased M1/M2 macrophage ratio. [1][2] |
| Pexidartinib (PLX3397) | Orthotopic mouse model with MC38 and CAFs | Colorectal Cancer | Oral administration | Depleted M2 macrophages, increased CD8+ T cell infiltration, and significantly reduced tumor growth when combined with anti-PD-1 antibody.[11] |
| Sotuletinib (BLZ945) | PDGF-driven glioma mouse model | Glioblastoma | 200 mg/kg, daily, oral | Significantly improved survival, with ~70% of mice surviving to 26 weeks.[12] |
| Edicotinib (JNJ-40346527) | P301S tauopathy mouse model | Neurodegeneration | 30 mg/kg, oral | Blocked microglia proliferation and production of inflammatory cytokines.[13] |
| ARRY-382 | Pancreatic cancer model | Pancreatic Cancer | Not specified | Improved response to anti-PD-1 therapy.[14] |
| Emactuzumab (RG7155) | Patients with unresectable TGCT | Tenosynovial Giant Cell Tumor | Intravenous | 71% objective response rate.[15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of CSF1R inhibitors.
CSF1R Kinase Activity Assay (Kinase-Glo® Assay)
This assay is used to determine the biochemical potency (IC50) of inhibitors against the CSF1R kinase.
-
Materials: Recombinant human CSF1R kinase, Kinase-Glo® Luminescent Kinase Assay Kit (Promega), ATP, kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), test compounds.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase reaction buffer, recombinant CSF1R kinase, and the test compound dilutions. c. Initiate the kinase reaction by adding ATP to a final concentration near the Km for CSF1R. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. f. Luminescence is measured using a plate reader. g. The IC50 values are calculated by fitting the data to a dose-response curve.[1]
Macrophage Survival Assay
This cellular assay assesses the ability of inhibitors to block CSF1R-dependent macrophage survival.
-
Materials: Bone marrow cells from mice, M-CSF (macrophage colony-stimulating factor), GM-CSF (granulocyte-macrophage colony-stimulating factor), culture medium (e.g., RPMI-1640 with 10% FBS), cell viability reagent (e.g., WST-8), test compounds.
-
Procedure: a. Isolate bone marrow cells from the femurs and tibias of mice. b. Differentiate the bone marrow cells into bone marrow-derived macrophages (BMDMs) by culturing them for 7 days in the presence of M-CSF (to generate M2-like macrophages) or GM-CSF (to generate M1-like macrophages).[16] c. Seed the differentiated BMDMs in 96-well plates. d. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). e. Measure cell viability using a WST-8 or similar assay according to the manufacturer's instructions. f. The IC50 values for inhibition of macrophage survival are determined from the dose-response curves.[1]
Western Blot for CSF1R Phosphorylation
This assay measures the inhibition of CSF1R autophosphorylation in a cellular context.
-
Materials: THP-1 (human monocytic leukemia) or RAW264.7 (murine macrophage) cell line, CSF-1 ligand, lysis buffer, primary antibodies (anti-phospho-CSF1R, anti-total-CSF1R, anti-GAPDH), HRP-conjugated secondary antibodies, ECL detection reagents.
-
Procedure: a. Culture THP-1 or RAW264.7 cells and serum-starve them overnight. b. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours. c. Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes). d. Lyse the cells and determine the protein concentration. e. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane and incubate with the primary antibody against phospho-CSF1R overnight at 4°C. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody. h. Detect the signal using an ECL substrate and an imaging system. i. Strip the membrane and re-probe for total CSF1R and a loading control like GAPDH to ensure equal protein loading.[1]
In Vivo Efficacy Study in a Syngeneic Mouse Model (MC38)
This experiment evaluates the anti-tumor efficacy of CSF1R inhibitors in an immunocompetent mouse model.
-
Materials: C57BL/6 mice, MC38 colon adenocarcinoma cells, cell culture medium, sterile PBS, calipers, test compound formulation for oral gavage.
-
Procedure: a. Culture MC38 cells and prepare a single-cell suspension in sterile PBS. b. Subcutaneously inject a defined number of MC38 cells (e.g., 1 x 10^6) into the flank of C57BL/6 mice.[9] c. Monitor tumor growth by measuring tumor volume with calipers regularly. d. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, test compound). e. Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage).[1] f. Continue to monitor tumor volume and body weight throughout the study. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell populations). h. Calculate the tumor growth inhibition (TGI) as a measure of efficacy.[1]
Visualizations
CSF1R Signaling Pathway
Caption: The CSF1R signaling pathway and the point of inhibition.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing in vivo efficacy of CSF1R inhibitors.
Logical Relationship of Inhibitor Characteristics
Caption: Interrelationship of key CSF1R inhibitor characteristics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. MC38 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 16. researchgate.net [researchgate.net]
BPR1R024: A Comparative Analysis of a Novel CSF1R Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of BPR1R024, a potent and selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, with other notable CSF1R inhibitors. The focus is on its performance in a murine colon cancer model, contextualized by the broader clinical and preclinical data available for alternative CSF1R-targeting agents.
Executive Summary
This compound is an orally active and selective CSF1R inhibitor with a high degree of potency, demonstrating an IC50 of 0.53 nM.[1][2] Preclinical studies have highlighted its anti-tumor and immunomodulatory activities, primarily in a murine colon adenocarcinoma model.[3] The mechanism of action centers on the inhibition of protumor M2-like macrophages, leading to a shift in the tumor microenvironment towards an anti-tumor M1-like phenotype.[2] While comprehensive data on this compound across a spectrum of cancer types is not yet publicly available, this guide consolidates the existing evidence and draws comparisons with other CSF1R inhibitors that have been evaluated in a wider range of malignancies.
Data Presentation: this compound vs. Alternative CSF1R Inhibitors
The following tables summarize the quantitative data for this compound and other selected CSF1R inhibitors.
Table 1: In Vitro Potency of CSF1R Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | CSF1R | 0.53 | Not specified in abstract | [1][2] |
| Pexidartinib (PLX3397) | CSF1R, c-KIT, FLT3 | Not specified in provided abstracts | Tenosynovial Giant Cell Tumor (TGCT) | [1][4] |
| Vimseltinib (DCC-3014) | CSF1R | Not specified in provided abstracts | Tenosynovial Giant Cell Tumor (TGCT) | [5] |
| BLZ945 | CSF1R | 1 | Murine leukemia cell line (MNFS60) | [6] |
| JNJ-40346527 | CSF1R | Not specified in provided abstracts | Hodgkin's Lymphoma | [7] |
Table 2: In Vivo Efficacy of CSF1R Inhibitors in Different Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readout(s) | Reference(s) |
| This compound | Murine Colon Adenocarcinoma (MC38) | Not specified in abstract | Delayed tumor growth, increased M1/M2 macrophage ratio | [2][3] |
| Pexidartinib (PLX3397) | Tenosynovial Giant Cell Tumor (TGCT) | 1000 mg/day | 39% Overall Response Rate (ORR) per RECIST 1.1 at 25 weeks | [1][4] |
| Recurrent Glioblastoma | Not specified | No significant efficacy compared to historical controls | [4] | |
| Advanced Solid Tumors (in combination with paclitaxel) | Not specified | 1 CR, 5 PRs in 38 evaluable patients | [4] | |
| Vimseltinib (DCC-3014) | Tenosynovial Giant Cell Tumor (TGCT) | 30 mg twice weekly | 40% ORR per RECIST v1.1 at week 25 | [8][9][10] |
| Murine Colorectal Cancer (MC38) | Not specified | Significant inhibition of primary tumor growth | [5] | |
| BLZ945 | Glioblastoma (intracranial) | Not specified | Reduced TAM recruitment, inhibited tumor growth | [11] |
| Breast and Prostate Cancer (tumor-induced osteolysis models) | 200 mg/kg daily | >50% reduction in osteolytic lesion severity | [6] | |
| Neuroblastoma (in combination with chemotherapy) | Not specified | Inhibited tumor growth and improved survival | [12] | |
| JNJ-40346527 | Relapsed/Refractory Hodgkin's Lymphoma | 150-600 mg daily or 150 mg twice daily | 1 Complete Response, 11 Stable Disease in 20 evaluable patients | [7][13] |
| Lung Cancer | Not specified | Impaired sphere-forming capabilities and expression of stemness/chemoresistance markers | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vivo Murine Colon Cancer Model
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Subcutaneous injection of MC38 cells into the flank of the mice.
-
Treatment: Oral administration of this compound mesylate. The specific dose and schedule were not detailed in the provided abstracts.
-
Efficacy Evaluation: Tumor growth was monitored over time. At the end of the study, tumors were excised for analysis of the tumor microenvironment.
-
Immunomodulatory Assessment: The ratio of M1 (anti-tumor) to M2 (pro-tumor) macrophages within the tumor was determined, likely through immunohistochemistry or flow cytometry.
For a more detailed and optimized protocol for generating orthotopic colon cancer models, refer to the publication by Tauriello et al. (2023).[15]
Cell Viability Assay
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Method: A common method is the MTT or MTS assay.[16][17][18]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis
-
Principle: To detect the levels of specific proteins, such as phosphorylated CSF1R, to confirm target engagement by this compound.
-
Method: A standard Western blot protocol would be followed.[19][20]
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-CSF1R).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.
-
Mandatory Visualization
Signaling Pathway of CSF1R in Cancer
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: The mechanism of action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. | BioWorld [bioworld.com]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]
- 12. Colony Stimulating Factor 1 Receptor Blockade Improves the Efficacy of Chemotherapy against Human Neuroblastoma in the Absence of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. origene.com [origene.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of BPR1R024 with Other Kinase Inhibitors for Researchers
In the landscape of cancer immunotherapy, the inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a promising strategy to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs). This guide provides a detailed head-to-head comparison of BPR1R024, a potent and selective CSF1R inhibitor, with other notable kinase inhibitors targeting the same pathway: Pexidartinib, Vimseltinib, and the monoclonal antibody Emactuzumab. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data from experimental studies to inform preclinical and clinical research decisions.
Executive Summary
This compound is an orally active and highly selective CSF1R inhibitor with a potent half-maximal inhibitory concentration (IC50) of 0.53 nM.[1] Its development was driven by the need to improve upon multi-targeting kinase inhibitors, focusing on enhanced selectivity and oral bioavailability. This guide will delve into its performance against other CSF1R inhibitors, highlighting differences in potency, selectivity, and mechanism of action.
In Vitro Potency and Selectivity
The in vitro activity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. The following tables summarize the biochemical potency and selectivity of this compound against its primary target, CSF1R, and other relevant kinases, in comparison to Pexidartinib, Vimseltinib, and Emactuzumab.
Table 1: Biochemical Potency Against CSF1R
| Inhibitor | Type | IC50 / Kd (CSF1R) | Reference |
| This compound | Small Molecule | 0.53 nM (IC50) | [1] |
| Pexidartinib | Small Molecule | 13 nM, 17 nM (IC50) | [2] |
| Vimseltinib | Small Molecule | 4.2 nM (IC50) | [3] |
| Emactuzumab | Monoclonal Antibody | 0.2 nM (Kd) | [4][5][6] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases (IC50/Selectivity Fold) | Reference |
| This compound | Weakly inhibits AURA (>10 µM) and AURB (1.40 µM) | |
| Pexidartinib | c-Kit (12 nM, 27 nM), FLT3 (11 nM) | [2] |
| Vimseltinib | >500-fold selective vs. FLT3, KIT, PDGFRA, and PDGFRB | [7][8][9] |
| Emactuzumab | Highly specific to CSF1R as a monoclonal antibody | [4][5][6] |
This compound demonstrates superior potency against CSF1R compared to other small molecule inhibitors like Pexidartinib and Vimseltinib. While Pexidartinib exhibits activity against other receptor tyrosine kinases such as c-Kit and FLT3, this compound and Vimseltinib were designed for higher selectivity, which can translate to a more favorable safety profile by minimizing off-target effects. Emactuzumab, being a monoclonal antibody, offers the highest specificity to the CSF1R target.
In Vivo Efficacy in Preclinical Models
The antitumor and immunomodulatory effects of this compound have been demonstrated in the MC38 murine colon tumor model. Oral administration of this compound led to delayed tumor growth and a shift in the tumor microenvironment towards an anti-tumor phenotype, characterized by an increased M1/M2 macrophage ratio.[1][10]
Similarly, both Pexidartinib and Vimseltinib have shown efficacy in the MC38 model. Pexidartinib treatment depleted M2 macrophages and increased the infiltration of CD8-positive T cells.[11] Vimseltinib also depleted immunosuppressive TAMs and, when combined with an anti-PD-1 antibody, showed additive antitumor effects.[8] While direct comparative studies are limited, these findings collectively underscore the potential of CSF1R inhibition in remodeling the tumor microenvironment to enhance anti-tumor immunity.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings presented, the following are detailed methodologies for key experiments.
In Vitro Kinase Assay (ATP Competition Assay)
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human CSF1R kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (this compound or other inhibitors)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add the CSF1R kinase and peptide substrate mixture to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a kinase inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a cell line dependent on CSF1R signaling)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Macrophage Polarization Assay (Flow Cytometry)
Objective: To evaluate the effect of a CSF1R inhibitor on macrophage polarization (M1 vs. M2 phenotype).
Materials:
-
Human or mouse bone marrow-derived monocytes
-
Macrophage differentiation medium (containing M-CSF)
-
Polarizing cytokines (e.g., IFN-γ and LPS for M1; IL-4 for M2)
-
Test compound
-
Fluorescently labeled antibodies against macrophage surface markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2)
-
Flow cytometer
Procedure:
-
Differentiate monocytes into macrophages by culturing them in the presence of M-CSF for 5-7 days.
-
Treat the differentiated macrophages with the test compound for a specified period (e.g., 24 hours).
-
Polarize the macrophages by adding M1 or M2 polarizing cytokines to the culture medium and incubate for another 24-48 hours.
-
Harvest the cells and stain them with a cocktail of fluorescently labeled antibodies against M1 and M2 markers.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of M1 and M2 polarized macrophages in each treatment group.
Western Blot for CSF1R Signaling
Objective: To assess the inhibition of CSF1R phosphorylation by a test compound.
Materials:
-
Cell line expressing CSF1R (e.g., THP-1)
-
CSF1 ligand
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-CSF1R (Tyr723) and total CSF1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with CSF1 ligand for a short period (e.g., 15-30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-CSF1R.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CSF1R as a loading control.
-
Quantify the band intensities to determine the level of CSF1R phosphorylation inhibition.
Conclusion
This compound stands out as a highly potent and selective CSF1R inhibitor with promising preclinical anti-tumor and immunomodulatory activity. Its high potency and selectivity suggest a potential for a favorable therapeutic window. This guide provides the foundational data and experimental context for researchers to further investigate this compound and other CSF1R inhibitors in the pursuit of novel cancer immunotherapies. The provided protocols offer a starting point for rigorous in-house evaluation and comparison of these promising therapeutic agents.
References
- 1. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Probe Vimseltinib | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. glpbio.com [glpbio.com]
- 7. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of vimseltinib (DCC-3014), a highly selective switch-control inhibitor of CSF1R kinase - American Chemical Society [acs.digitellinc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pexidartinib and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
BPR1R024: A New Generation CSF1R Inhibitor with Enhanced Selectivity and Oral Bioavailability
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BPR1R024, a novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, with its previous generation counterpart, BPR1K871. This analysis is supported by experimental data on its improved selectivity, oral bioavailability, and potent anti-tumor and immunomodulatory effects.
This compound is an orally active and selective inhibitor of CSF1R, a crucial target in cancer immunotherapy due to its role in the regulation of tumor-associated macrophages (TAMs).[1][2][3] Developed through property-driven optimization of the multi-targeting kinase inhibitor BPR1K871, this compound demonstrates significant advantages in its kinase selectivity and pharmacokinetic profile.[4][5]
Superior Selectivity and Potency
A key advantage of this compound is its enhanced selectivity for CSF1R over other kinases, particularly Aurora A (AURA) and Aurora B (AURB). Inhibition of AURA/B kinases can lead to cytotoxic effects on normal cells.[4] this compound was specifically designed to minimize these off-target effects, a significant improvement over its predecessor, BPR1K871, which potently inhibits all three kinases.[4]
Experimental data demonstrates the potent and selective CSF1R inhibitory activity of this compound, with an IC50 value of 0.53 nM.[1][2] In contrast, its activity against AURA and AURB is significantly weaker, with IC50 values of >10 µM and 1.40 µM, respectively.[2] This high degree of selectivity is attributed to a unique 7-aminoquinazoline scaffold that forms an additional nonclassical hydrogen-bonding interaction with the CSF1R hinge region.[1][4]
| Inhibitor | CSF1R IC50 (nM) | AURA IC50 (µM) | AURB IC50 (µM) |
| This compound | 0.53 | >10 | 1.40 |
| BPR1K871 | 19 | 0.022 | 0.013 |
| Data sourced from MedchemExpress and the Journal of Medicinal Chemistry.[2][4] |
Enhanced Oral Bioavailability and In Vivo Efficacy
In addition to its improved selectivity, this compound exhibits enhanced oral bioavailability, a critical factor for clinical translation. The poor oral bioavailability of BPR1K871 necessitated its intravenous administration.[4] In preclinical studies, orally administered this compound mesylate demonstrated high systemic drug exposure and a significant increase in oral bioavailability (F=35%).[2]
In a murine colon tumor model, oral administration of this compound delayed tumor growth and reshaped the tumor microenvironment by increasing the ratio of anti-tumor M1-like macrophages to pro-tumor M2-like macrophages.[1][4] This demonstrates its potent anti-tumor and immunomodulatory activity in a preclinical setting.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CSF1R signaling pathway targeted by this compound and the experimental workflow of the in vivo tumor model used to evaluate its efficacy.
Caption: CSF1R signaling pathway inhibited by this compound.
Caption: Workflow for the in vivo murine colon tumor model.
Experimental Protocols
Kinase-Glo® Luminescent Kinase Assay:
The inhibitory activity of this compound and BPR1K871 against CSF1R, AURA, and AURB was determined using the Kinase-Glo® luminescent kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the inhibition of this activity by a compound is measured by a proportional increase in luminescence. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, was calculated from dose-response curves. Pexidartinib and VX-680 were used as control compounds for CSF1R and AURA/B inhibition, respectively.[4]
In Vivo Murine Colon Tumor Model:
MC38 murine colon tumor cells were implanted subcutaneously into C57BL/6 mice. When tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received oral administration of this compound mesylate (100 mg/kg, twice daily).[2] The control group received a vehicle control. Tumor volumes were measured regularly to assess tumor growth delay. At the end of the study, tumors were harvested for analysis of the tumor microenvironment, specifically the ratio of M1 to M2 macrophages, to evaluate the immunomodulatory effects of the treatment.[1][2]
References
- 1. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of BPR1R024 and Other Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunotherapy is rapidly evolving, with a diverse array of agents targeting distinct pathways to modulate the immune response against various diseases, particularly cancer. This guide provides a comparative analysis of BPR1R024, a novel colony-stimulating factor-1 receptor (CSF1R) inhibitor, with other established classes of immunomodulatory agents. The objective is to offer a clear, data-driven comparison to aid in research and drug development decisions.
Introduction to this compound
This compound is an orally active and selective inhibitor of CSF1R.[1][2][3] Its primary mechanism of action involves the inhibition of CSF1R, a receptor tyrosine kinase crucial for the differentiation and survival of macrophages.[4] By blocking the CSF1/CSF1R signaling pathway, this compound aims to repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to an anti-tumor M1-like phenotype, thereby remodeling the tumor microenvironment to be more conducive to an anti-tumor immune response.[1][4][5]
Mechanism of Action and Signaling Pathways
The various classes of immunomodulatory agents exert their effects through distinct molecular pathways. Understanding these differences is critical for identifying potential therapeutic synergies and patient populations most likely to respond.
This compound: A CSF1R Inhibitor
This compound targets the CSF1R signaling cascade. The binding of CSF1 (or IL-34) to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as PI3K/AKT, MAPK/ERK, and STAT3, which are critical for macrophage survival, proliferation, and differentiation. This compound, by inhibiting the kinase activity of CSF1R, effectively blocks these downstream signals.
Other Immunomodulatory Agents
For comparison, the signaling pathways of several other major classes of immunomodulatory agents are outlined below.
-
Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab): These are monoclonal antibodies that block inhibitory receptors on T cells, such as PD-1. By binding to PD-1, they prevent its interaction with its ligands (PD-L1 and PD-L2) on tumor cells, thereby releasing the "brakes" on the T cell and restoring its anti-tumor activity.[1][4][5][6][7][8][9][10]
References
- 1. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. ibpr.nhri.edu.tw [ibpr.nhri.edu.tw]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. c-Fms (CSF1R) | DC Chemicals [dcchemicals.com]
- 9. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
Validating BPR1R024 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BPR1R024, a potent and selective CSF1R inhibitor, with other alternatives for validating in vivo target engagement. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical study designs.
Introduction to this compound
This compound is an orally active and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) with a high potency (IC50 = 0.53 nM).[1][2][3][4] By targeting CSF1R, this compound aims to modulate the tumor microenvironment by inhibiting the M2-like pro-tumoral macrophages, thereby promoting an anti-tumor immune response.[2][3] Preclinical studies in a murine colon tumor model (MC38) have demonstrated its anti-tumor and immunomodulatory activity, showing a significant tumor growth inhibition (TGI) of 59% and an increase in the M1/M2 macrophage ratio within the tumor.[1][2][3]
Comparison of In Vivo Target Engagement and Efficacy
Validating that a drug engages its intended target in a living organism is a critical step in drug development. For CSF1R inhibitors, a common method to confirm target engagement is to measure the inhibition of CSF1R phosphorylation.
| Compound | Target | In Vivo Model | Target Engagement Metric | Efficacy Metric |
| This compound | CSF1R | MC38 murine colon tumor model | >80% inhibition of CSF1R phosphorylation (4h post-dose) | TGI = 59% |
| Pexidartinib (PLX3397) | CSF1R, c-Kit, FLT3 | Various solid tumors | Not explicitly quantified in preclinical models | Overall Response Rate (ORR): 38%-62% (clinical)[5][6][7][8][9] |
| Emactuzumab (RG7155) | CSF1R (monoclonal antibody) | Advanced solid tumors | >90% target saturation (clinical)[10][11] | Objective Response Rate (ORR): 7% (clinical, with paclitaxel)[12] |
| JNJ-40346527 | CSF1R | Hodgkin Lymphoma (clinical) | >80% inhibition of CSF-1R phosphorylation (4h post-dosing)[13][14] | Limited activity in monotherapy (clinical)[14] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are representative protocols for key experiments.
In Vivo Murine Syngeneic Tumor Model (MC38)
This model is widely used to evaluate the efficacy of immuno-oncology agents.
-
Cell Culture: MC38 murine colon adenocarcinoma cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Tumor Implantation: 1 x 10^5 to 1 x 10^6 MC38 cells are suspended in a sterile solution (e.g., DPBS) and injected subcutaneously into the flank of syngeneic C57BL/6 mice.[15]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), treatment with the test compound (e.g., this compound administered orally) or vehicle control is initiated. Dosing schedules can vary depending on the pharmacokinetic properties of the compound.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, tumors and relevant tissues are harvested for pharmacodynamic analysis.[16]
Western Blot for Phospho-CSF1R in Tumor Tissue
This assay directly measures the inhibition of the target kinase.
-
Tissue Lysis: Harvested tumor tissues are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[4]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).[4]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CSF1R (pCSF1R). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed with an antibody for total CSF1R as a loading control.[17][18][19]
-
Quantification: Densitometry is used to quantify the band intensities, and the ratio of pCSF1R to total CSF1R is calculated to determine the extent of target inhibition.
ELISA for Phospho-CSF1R
An alternative quantitative method to Western blotting.
-
Plate Coating: A microplate is coated with a capture antibody specific for total CSF1R.
-
Sample Incubation: Tumor tissue lysates are added to the wells, and total CSF1R is captured by the antibody.[1][20][21][22]
-
Detection: A detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the phosphorylated form of CSF1R is added.
-
Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The intensity of the signal is proportional to the amount of phosphorylated CSF1R in the sample.[1][20]
Visualizing Key Processes
CSF1R Signaling Pathway
Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.
In Vivo Target Engagement Workflow
Caption: General workflow for assessing in vivo target engagement of a CSF1R inhibitor.
Comparison of CSF1R Inhibitors
References
- 1. PathScan® RP Phospho-CSF-1R/M-CSF-R (Tyr699) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase III Trial: Pexidartinib Improves Outcomes for Patients With Rare Joint Tumor | Docwire News [docwirenews.com]
- 6. Pexidartinib hits phase III endpoint, shrinks tumors + | Bioworld | BioWorld [bioworld.com]
- 7. Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of pexidartinib in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daiichi Sankyo Presents Phase 3 ENLIVEN Study of Pexidartinib, Demonstrating Statistically Significant Clinical Improvement Across Multiple Endpoints in Patients with Tenosynovial Giant Cell Tumor at 2018 American Society of Clinical Oncology (ASCO) Annual Meeting [prnewswire.com]
- 10. PK/PD Mediated Dose Optimization of Emactuzumab, a CSF1R Inhibitor, in Patients With Advanced Solid Tumors and Diffuse-Type Tenosynovial Giant Cell Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PK/PD Mediated Dose Optimization of Emactuzumab, a CSF1R Inhibitor, in Patients With Advanced Solid Tumors and Diffuse‐Type Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical pharmacokinetics, tolerability, and pharmacodynamics of metuzumab, a novel CD147 human-mouse chimeric and glycoengineered antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Phospho-CSF-1R/M-CSF-R (Tyr923) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. PathScan® RP Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 21. Mouse CSF-1-R ELISA Kit (ab240681) | Abcam [abcam.com]
- 22. ebiohippo.com [ebiohippo.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
